S 24795
Descripción
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(1-methylpyridin-1-ium-2-yl)ethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrNO.HI/c1-16-9-3-2-4-13(16)10-14(17)11-5-7-12(15)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUHBBUGAOYOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CC(=O)C2=CC=C(C=C2)Br.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304679-75-2 | |
| Record name | 304679-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of S 24795 in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S 24795 is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Its primary mechanism of action revolves around its function as a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This activity allows this compound to intervene in the core pathological cascade of Alzheimer's disease by dissociating the toxic amyloid-beta (Aβ) peptide from α7nAChRs. This disengagement restores normal receptor function, mitigates downstream pathological events such as tau hyperphosphorylation, and ultimately leads to the rescue of synaptic function and cognitive improvements. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and therapeutic rationale for this compound in the context of Alzheimer's disease.
Core Mechanism of Action: Dissociation of Amyloid-Beta from α7 Nicotinic Acetylcholine Receptors
The hallmark of Alzheimer's disease is the accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Soluble Aβ oligomers are now widely considered the primary neurotoxic species, initiating a cascade of events that leads to synaptic dysfunction and neuronal death. A key interaction in this process is the binding of Aβ, particularly the Aβ42 isoform, to α7nAChRs.[1][2] This aberrant interaction is believed to contribute to synaptic pathology.
This compound directly targets this pathological interaction. As a partial agonist of the α7nAChR, this compound is able to modulate the receptor's conformational state.[3][4] This modulation facilitates the release of bound Aβ42 from the receptor, effectively unblocking it and restoring its normal function.[1][2] This unique mechanism of dissociating Aβ from its receptor target distinguishes this compound from many other therapeutic strategies for Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| α7 nAChR Agonism | Partial Agonist | Not Specified | [3][4] |
| IC50 for fEPSP reduction | 127 µM | Mouse Hippocampal Slices | [5] |
| Hill Coefficient for fEPSP reduction | 1.1 | Mouse Hippocampal Slices | [5] |
| Concentration for LTP potentiation | 3 µM | Mouse Hippocampal Slices | [5] |
| Concentration for reducing Aβ42-α7nAChR complexes | 1-100 µM | Postmortem human brain slices | [1] |
| Concentration for normalizing Ca2+ influx | 10 µM | Postmortem human brain slices | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Aged Mice | 0.3 and 1 mg/kg (subcutaneous) | Improved short-term working memory and long-term declarative memory | [6] |
| Aβ42-injected Mice | Not Specified | Reduced Aβ42-α7nAChR association and normalized Ca2+ fluxes | [2] |
| Alzheimer's Disease Mouse Models | Not Specified | More efficient memory-enhancing effects than memantine | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.
Caption: Mechanism of this compound in restoring neuronal function.
Experimental Workflow: Co-Immunoprecipitation to Detect Aβ-α7nAChR Interaction
The following diagram outlines the key steps in a co-immunoprecipitation experiment used to demonstrate the dissociation of Aβ from α7nAChR by this compound.
Caption: Workflow for Co-Immunoprecipitation Assay.
Detailed Experimental Protocols
Co-Immunoprecipitation for Aβ42-α7nAChR Complex Detection
This protocol is based on methodologies described in the literature to assess the effect of this compound on the interaction between Aβ42 and α7nAChRs in synaptosomes.[1][2]
-
Synaptosome Preparation: Synaptosomes are prepared from postmortem frontal cortex of Alzheimer's disease patients or control subjects. For in vitro modeling, synaptosomes from control brains are exposed to Aβ42.
-
Treatment: Synaptosomal preparations are incubated with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control for a specified period (e.g., 1 hour).
-
Lysis: Following incubation, synaptosomes are lysed using a non-ionic detergent-based buffer to solubilize membrane proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The synaptosomal lysates are then incubated with an antibody specific for Aβ42, which is coupled to protein A/G-agarose or magnetic beads. This step captures Aβ42 and any interacting proteins.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for the α7nAChR subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the α7nAChR band in the this compound-treated samples is compared to the vehicle-treated control to quantify the reduction in the Aβ42-α7nAChR complex.
Calcium Influx Assay
This assay is employed to measure the functional recovery of α7nAChRs and NMDARs following treatment with this compound.[1][2]
-
Synaptosome Preparation and Loading: Synaptosomes are prepared as described above and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Treatment: The dye-loaded synaptosomes are treated with this compound (e.g., 10 µM) or a vehicle control.
-
Stimulation:
-
α7nAChR-mediated Ca2+ influx: Synaptosomes are stimulated with an α7nAChR-specific agonist (e.g., PNU 282987).
-
NMDAR-mediated Ca2+ influx: Synaptosomes are stimulated with NMDA and its co-agonist glycine.
-
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The magnitude of the agonist-induced calcium influx in this compound-treated synaptosomes is compared to that in vehicle-treated controls to assess the functional recovery of the respective receptors.
Electrophysiology (Long-Term Potentiation)
This technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.[5]
-
Hippocampal Slice Preparation: Acute hippocampal slices are prepared from adult mice.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for a period of time.
-
Drug Application: this compound (e.g., 3 µM) is bath-applied to the slices.
-
LTP Induction: Long-term potentiation (LTP) is induced by a high-frequency stimulation protocol.
-
Post-LTP Recording: fEPSPs are recorded for an extended period following LTP induction.
-
Analysis: The magnitude of LTP in the presence of this compound is compared to that in control slices to determine the effect of the compound on synaptic plasticity.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel and well-defined mechanism of action. By acting as a partial agonist at α7nAChRs, it uniquely disrupts the pathological interaction between Aβ42 and these receptors. This action leads to the normalization of both α7nAChR and NMDAR function, a reduction in Aβ-induced tau pathology, and an improvement in synaptic plasticity and cognitive function in preclinical models. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound and similar compounds as a disease-modifying therapy for Alzheimer's disease.
References
- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of S 24795: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 24795 is a novel small molecule that has been the subject of significant preclinical investigation, primarily for its potential therapeutic application in neurodegenerative disorders such as Alzheimer's disease. Its primary mechanism of action is as a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor. Its mechanism is multifaceted, involving not only direct receptor agonism but also modulation of the pathological interactions of beta-amyloid (Aβ) peptides.
α7 Nicotinic Acetylcholine Receptor Partial Agonism
This compound is characterized as a partial agonist of the α7 nAChR.[1] This interaction is central to its therapeutic potential, as the α7 nAChR is implicated in cognitive processes, and its dysfunction is a known factor in the pathophysiology of Alzheimer's disease.
Interference with Beta-Amyloid-α7 nAChR Interaction
A key aspect of the pharmacology of this compound is its ability to limit the interaction between beta-amyloid (specifically Aβ42) and the α7 nAChR.[2] This interaction is considered a significant upstream event in the pathogenesis of Alzheimer's disease.[3] By disrupting this coupling, this compound may mitigate the downstream pathological effects of Aβ42.[2][4] In vitro studies have shown that preincubation with this compound reduces the association of Aβ42 with α7 nAChRs.[2]
Normalization of Calcium Flux
In preclinical models of Alzheimer's disease, this compound has been shown to normalize calcium (Ca2+) fluxes through both α7 nAChRs and N-methyl-D-aspartate receptors (NMDARs).[2] Aβ42 is known to disrupt Ca2+ homeostasis, and the ability of this compound to restore normal Ca2+ influx suggests a neuroprotective effect.[2]
Reduction of Tau Phosphorylation
The interaction between Aβ42 and α7 nAChRs is known to promote the phosphorylation of tau protein, a key step in the formation of neurofibrillary tangles. In vitro studies have demonstrated that this compound can reduce Aβ42-induced tau phosphorylation.[2]
Presynaptic Modulation of Glutamate Release
At higher concentrations, this compound has been observed to reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs).[5] This effect is likely due to a reduction in glutamate release from presynaptic terminals, as evidenced by an increase in the paired-pulse ratio and a significant reduction in the frequency of spontaneous excitatory postsynaptic currents.[5]
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily investigated in the context of synaptic plasticity and cognitive function.
Enhancement of Long-Term Potentiation (LTP)
This compound has been shown to enhance long-term potentiation (LTP) at CA3-CA1 synapses in the hippocampus of adult mice.[5] This effect was observed at a concentration of 3 µM, which did not affect basic synaptic transmission.[5] The enhancement of LTP by this compound is mediated by α7 nAChRs, as it was prevented by the α7 nAChR antagonist MLA and was absent in α7 nAChR knockout mice.[5]
Effects on Synaptic Transmission
At concentrations higher than 3 µM, this compound reduces the amplitude of fEPSPs in a concentration-dependent manner, with an IC50 of 127 µM.[5] This reduction reached 71% of control values at a concentration of 300 µM.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Model System | Reference |
| IC50 for fEPSP reduction | 127 µM | Hippocampal slices (adult mice) | [5] |
| Hill coefficient for fEPSP reduction | 1.1 | Hippocampal slices (adult mice) | [5] |
| Concentration for LTP potentiation | 3 µM | Hippocampal slices (adult mice) | [5] |
| Reduction in fEPSP amplitude at 300 µM | 71% of control | Hippocampal slices (adult mice) | [5] |
Table 1: Pharmacodynamic Parameters of this compound
| Experimental Model | Key Findings | Reference |
| In vitro rat hippocampal synaptosomes | Reduces Aβ42-α7nAChR interaction and Aβ42-induced tau phosphorylation. | [2] |
| Organotypic brain slice cultures | Reduces Aβ42-α7nAChR association and Aβ42 immunostaining. Normalizes Ca2+ fluxes through α7nAChR and NMDAR channels. | [2] |
| ICV Aβ42 injection in vivo model (mice) | Reduces Aβ42-α7nAChR association and Aβ42 immunostaining. Normalizes Ca2+ fluxes through α7nAChR and NMDAR channels. | [2] |
| Aged mice | Improves mnemonic function. | [1] |
Table 2: Preclinical Models and Key Findings for this compound
Experimental Protocols
In Vitro Aβ42-α7nAChR Interaction Assay
-
Model System: Rat hippocampal synaptosomes.
-
Methodology: The effect of this compound on the interaction between Aβ42 and α7nAChR was compared to memantine, galantamine, and Aβ(12-28). Synaptosomes were preincubated with the test compounds before the addition of Aβ42. The extent of Aβ42-α7nAChR interaction was quantified following immunoprecipitation.[2]
Tau Phosphorylation Assay
-
Model System: Rat hippocampal synaptosomes.
-
Methodology: The effect of this compound on Aβ42-induced tau phosphorylation was evaluated in vitro. Following treatment with this compound and/or Aβ42, synaptosomal lysates were analyzed for phosphorylated tau levels.[2]
Calcium Influx Measurement
-
Model System: Aβ42-incubated organotypic brain slices and intracerebroventricularly (ICV) Aβ42-injected mouse brain.
-
Methodology: The effects of this compound on Aβ42-mediated reduction of calcium (Ca2+) influx through α7nAChR and N-methyl-d-aspartate receptor (NMDAR) were assessed. Changes in intracellular Ca2+ levels were measured in response to receptor-specific agonists.[2]
Electrophysiological Recordings in Hippocampal Slices
-
Model System: Hippocampal slices from adult mice.
-
Methodology: Field excitatory postsynaptic potentials (fEPSPs) were evoked in the CA1 region by Schaffer collateral stimulation. The effects of this compound on baseline synaptic transmission and long-term potentiation (LTP) were recorded. Whole-cell patch-clamp recordings were used to measure spontaneous excitatory postsynaptic currents.[5]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the context of Alzheimer's disease pathology.
Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action centered on its partial agonism of the α7 nAChR. Its ability to interfere with the pathological interaction of beta-amyloid with this receptor, normalize calcium signaling, and enhance synaptic plasticity underscores its potential as a disease-modifying therapy for Alzheimer's disease. The detailed pharmacological profile presented in this guide, based on robust preclinical data, provides a solid foundation for further research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
S 24795: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist for Cognitive Enhancement
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S 24795 is a novel synthetic compound characterized as a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). Exhibiting a promising pharmacological profile, this compound has demonstrated potential in preclinical models for the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinity, functional activity, and effects on synaptic plasticity and cognition. The document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, has emerged as a key therapeutic target for cognitive disorders. Activation of α7 nAChRs leads to calcium influx, which in turn modulates various downstream signaling cascades implicated in synaptic plasticity and neuroprotection. This compound has been developed as a selective partial agonist at this receptor, aiming to provide cognitive benefits while minimizing the potential for receptor desensitization and off-target effects associated with full agonists.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound demonstrates high affinity for the α7 nAChR with significant selectivity over other nAChR subtypes and the 5-HT3 receptor. The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| Human α7 nAChR | 9 | [1] |
| Rat α4β2 nAChR | >10,000 | [1] |
| Rat α1β1δγ (muscle) nAChR | >10,000 | [1] |
| Human 5-HT3A Receptor | 628 (antagonist activity) | [1] |
Functional Activity
As a partial agonist, this compound elicits a response that is a fraction of the maximal response produced by the endogenous full agonist, acetylcholine (ACh). This property is thought to be beneficial in preventing receptor desensitization that can occur with sustained exposure to full agonists.
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 34 ± 11 µM | Xenopus oocytes expressing rat α7 nAChR | [1] |
| Imax (% of ACh) | ~10% | Xenopus oocytes expressing rat α7 nAChR | [1] |
| IC50 (fEPSP amplitude) | 127 µM | Mouse hippocampal slices | [2] |
Mechanism of Action and Downstream Signaling
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. These pathways are crucial for the modulation of synaptic plasticity and neuronal survival.
α7 nAChR-Mediated Signaling Pathways
Modulation of NMDA Receptor Function
This compound has been shown to normalize α7 nAChR- and NMDA receptor-mediated Ca2+ influx in the presence of amyloid-β (Aβ) peptides. This suggests a potential mechanism for its cognitive-enhancing effects in Alzheimer's disease models.
Preclinical Efficacy
Enhancement of Long-Term Potentiation (LTP)
This compound potentiates LTP at CA3-CA1 synapses in the hippocampus, a cellular correlate of learning and memory. This effect is mediated by α7 nAChRs, as it is blocked by the selective antagonist MLA and is absent in α7 knockout mice[2].
Improvement in Cognitive Function
In vivo studies have demonstrated the cognitive-enhancing effects of this compound in aged mice. The compound has been shown to improve performance in tasks assessing contextual memory, declarative memory, and working memory.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine the functional agonist/antagonist properties of this compound at α7 nAChRs.
-
Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are harvested and defolliculated. Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Electrophysiology: Two-electrode voltage clamp recordings are performed 2-5 days post-injection. Oocytes are clamped at a holding potential of -70 mV.
-
Drug Application: this compound and acetylcholine are applied via a perfusion system. Dose-response curves are generated to determine EC50 and Imax values.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the nAChR subtype of interest (e.g., GH4C1 cells for α7, SH-EP1-hα4β2 for α4β2) or from rat brain tissue.
-
Assay: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-MLA for α7, [³H]-epibatidine for α4β2) and varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Cognitive Function (Morris Water Maze)
-
Objective: To evaluate the effect of this compound on spatial learning and memory in aged mice.
-
Animals: Aged C57BL/6 mice (e.g., 18-22 months old).
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to behavioral testing.
-
Procedure: Mice are trained to find a hidden platform in a circular pool of opaque water. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial.
Experimental and Drug Discovery Workflow
The characterization of a novel α7 nAChR agonist like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.
Conclusion
This compound is a selective α7 nAChR partial agonist with a compelling preclinical profile for the treatment of cognitive impairment. Its ability to enhance synaptic plasticity and improve cognitive performance in animal models, coupled with a mechanism that may mitigate receptor desensitization, makes it a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other selective α7 nAChR modulators.
References
The Dissociation of Beta-Amyloid from α7 Nicotinic Acetylcholine Receptors by S 24795: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble beta-amyloid (Aβ) oligomers play a critical role in the synaptic dysfunction characteristic of Alzheimer's disease (AD). A key molecular interaction in this pathology is the high-affinity binding of Aβ to the α7 nicotinic acetylcholine receptor (α7nAChR), which leads to a cascade of neurotoxic events, including compromised receptor function and downstream signaling abnormalities. The novel compound S 24795, a partial agonist of the α7nAChR, has emerged as a promising therapeutic agent. This technical guide details the mechanism of action of this compound, focusing on its ability to dissociate Aβ from the α7nAChR, thereby restoring neuronal function. We present a synthesis of the available quantitative data, a detailed account of the experimental protocols used to elucidate this mechanism, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Pathogenic Role of the Aβ-α7nAChR Interaction
In the pathology of Alzheimer's disease, the accumulation of soluble Aβ peptides is a primary instigator of synaptic and cognitive deficits.[1] These soluble forms of Aβ bind with high affinity to neuronal α7nAChRs.[1][2] This pathogenic interaction has several detrimental consequences:
-
Impairment of α7nAChR and NMDAR Function: The binding of Aβ to α7nAChRs compromises the function of both α7nAChR and NMDA glutamatergic receptors (NMDARs), leading to reduced Ca2+ influx in response to agonists.[1][3]
-
Intraneuronal Aβ Accumulation: The Aβ-α7nAChR complex is internalized, contributing to the intraneuronal accumulation of Aβ.[1][4]
-
Tau Hyperphosphorylation: The interaction between Aβ and α7nAChR can trigger downstream signaling that leads to the hyperphosphorylation of tau protein, a hallmark of AD.[1][5]
The compound this compound (2-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl pyridinium) is a novel partial agonist for the α7nAChR that has demonstrated the ability to counteract these pathological effects by disrupting the Aβ-α7nAChR complex.[1][3][6]
Mechanism of Action of this compound
This compound facilitates the release of Aβ42 from its complex with α7nAChRs.[1][3] The proposed mechanism involves the interaction of this compound with both the α7nAChR and the Aβ15-20 region of the Aβ42 peptide.[1][3] This dual interaction is crucial for the dissociation of the Aβ42–α7nAChR complex.
Visualization of the Dissociation Mechanism
The following diagram illustrates the proposed mechanism by which this compound dissociates Aβ42 from the α7nAChR.
Caption: Mechanism of this compound-induced dissociation of the Aβ42-α7nAChR complex.
Quantitative Data Summary
The efficacy of this compound in dissociating Aβ42 from α7nAChRs and restoring neuronal function has been quantified in several studies. The following tables summarize these key findings.
Table 1: Concentration-Dependent Reduction of Aβ42–α7nAChR Complexes by this compound
| Tissue/Condition | This compound Concentration | Reduction in Aβ42–α7nAChR Complexes | Reference |
| Aβ42-exposed control frontal cortex synaptosomes | 1 µM | 47.6 ± 5.4% | [1] |
| Alzheimer's Disease frontal cortex synaptosomes | 10 µM | 49.9 ± 6.4% | [1] |
| Alzheimer's Disease frontal cortex synaptosomes + Aβ42 | 10 µM | 47.3 ± 6.9% | [1] |
Table 2: Restoration of Agonist-Induced Ca2+ Influx by this compound
| Receptor | Condition | Treatment | Effect on Ca2+ Influx | Reference |
| α7nAChR | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |
| NMDAR | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |
| α7nAChR | Aβ42-exposed control frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |
| NMDAR | Aβ42-exposed control frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |
| VGCC | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | No significant effect on K+-induced Ca2+ influx | [1] |
VGCC: Voltage-Gated Calcium Channels
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects.
Co-Immunoprecipitation of Aβ42–α7nAChR Complexes
This protocol is used to quantify the association between Aβ42 and α7nAChRs in synaptosomes.
-
Synaptosome Preparation: Synaptosomes are prepared from postmortem frontal cortex slices from both AD patients and control subjects.[1]
-
In Vitro Treatment: Brain slices are incubated with Aβ42 and/or this compound at specified concentrations.[1]
-
Lysis: Synaptosomes are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The lysate is incubated with an anti-Aβ42 antibody overnight at 4°C to capture Aβ42 and any associated proteins.
-
Immune Complex Capture: Protein A/G-agarose beads are added to the lysate to bind the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
Elution: The bound proteins are eluted from the beads using a sample buffer and heating.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-α7nAChR antibody to detect the co-precipitated receptor.
-
Densitometric Quantification: The intensity of the α7nAChR band is quantified to determine the amount of Aβ42–α7nAChR complex.[1]
Calcium Influx Assay
This assay measures the functional response of α7nAChRs and NMDARs to agonist stimulation.
-
Synaptosome Preparation and Loading: Synaptosomes are prepared as described above and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
In Vitro Treatment: Synaptosomes are pre-incubated with this compound or vehicle.
-
Agonist Stimulation: The loaded synaptosomes are stimulated with specific agonists:
-
Fluorescence Measurement: Changes in intracellular Ca2+ concentration are measured using a fluorometer or a fluorescence plate reader. The increase in fluorescence is proportional to the Ca2+ influx.
-
Data Analysis: The peak fluorescence response to each agonist is calculated and compared across different treatment groups.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the effect of this compound.
Caption: Experimental workflow for evaluating this compound's effects on Aβ-α7nAChR.
Signaling Pathways
The interaction between Aβ and α7nAChR initiates a cascade of intracellular signaling events that contribute to AD pathology. This compound, by dissociating this complex, helps to normalize these pathways.
Pathological Signaling Cascade
Caption: Pathological signaling cascade initiated by the Aβ42-α7nAChR interaction.
Restorative Effects of this compound
Caption: Restorative signaling effects of this compound.
Conclusion
References
- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
S 24795 and its Influence on NMDA Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 24795, a compound developed by Servier, is primarily recognized as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). While its direct interaction with the N-methyl-D-aspartate (NMDA) receptor has not been established in the public domain, compelling evidence from preclinical studies highlights an indirect but significant modulatory effect on NMDA receptor function, particularly in the context of Alzheimer's disease (AD) pathology. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on NMDA receptor signaling, focusing on the molecular mechanisms, experimental evidence, and methodologies employed in its investigation.
Core Mechanism of Action: An Indirect Effect on NMDA Receptors
Current research indicates that this compound's primary mechanism of action is as a partial agonist at the α7 nAChR. Its influence on NMDA receptor function is a downstream consequence of its interaction with the α7 nAChR and its ability to disrupt the pathological interaction between this receptor and amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
In AD, soluble Aβ oligomers can bind to α7 nAChRs, leading to a cascade of detrimental effects, including the suppression of NMDA receptor-mediated calcium (Ca2+) influx. This compound has been shown to intervene in this process by dissociating Aβ from the α7 nAChR, thereby restoring normal function to both the α7 nAChR and, consequently, the NMDA receptor.
Signaling Pathway
The proposed signaling pathway illustrates the indirect modulatory effect of this compound on NMDA receptor function.
Quantitative Data
To date, publicly available scientific literature does not contain quantitative data on the direct interaction of this compound with NMDA receptors. Key pharmacological parameters such as binding affinity (Ki), IC50, or EC50 values for this compound at NMDA receptor subtypes have not been reported. The primary quantitative findings relate to its potent activity at the α7 nAChR.
Table 1: Pharmacological Profile of this compound
| Target | Parameter | Value | Species | Reference |
| α7 nAChR | Agonist Activity | Partial Agonist | - | [1] |
| NMDA Receptor | Binding Affinity (Ki) | Not Reported | - | - |
| NMDA Receptor | IC50 / EC50 | Not Reported | - | - |
The lack of direct binding data is a critical piece of information for researchers, suggesting that the observed effects on NMDA receptor function are likely not due to a direct interaction but rather the indirect mechanism outlined above.
Experimental Evidence and Protocols
The principal evidence for this compound's effect on NMDA receptor function comes from studies using ex vivo models of Alzheimer's disease. These experiments have demonstrated that this compound can normalize the Aβ-induced suppression of NMDA receptor-mediated Ca2+ influx.
Key Experiment: Measurement of NMDA-induced Calcium Influx in Synaptosomes
Objective: To determine the effect of this compound on NMDA receptor-mediated Ca2+ influx in the presence of Aβ.
Experimental Model: Synaptosomes prepared from the frontal cortex of postmortem Alzheimer's disease brain tissue and control brain tissue exposed to Aβ42.
Methodology:
-
Synaptosome Preparation:
-
Frontal cortex tissue is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Treatment:
-
Synaptosomes are incubated with vehicle, Aβ42, and/or this compound at various concentrations.
-
-
Calcium Imaging:
-
Synaptosomes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
Synaptosomes are stimulated with NMDA and its co-agonist glycine.
-
Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence intensity of the dye.
-
-
Data Analysis:
-
The increase in fluorescence upon NMDA/glycine stimulation is quantified and compared across different treatment groups.
-
Expected Outcome: In synaptosomes treated with Aβ42, the NMDA-induced Ca2+ influx is significantly reduced compared to control. Co-incubation with this compound is expected to restore the Ca2+ influx to levels closer to the control group.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on NMDA receptor-mediated calcium influx.
Discussion and Future Directions
The current body of evidence strongly suggests that this compound's beneficial effects in models of Alzheimer's disease involve the normalization of NMDA receptor function. However, this effect appears to be indirect, mediated by its primary action on α7 nAChRs and the subsequent disruption of the Aβ-α7 nAChR complex.
For drug development professionals, this presents a novel therapeutic strategy. Instead of directly targeting the NMDA receptor, which can be associated with significant side effects, modulating its function through an upstream target like the α7 nAChR offers a potentially safer and more nuanced approach to restoring synaptic function in neurodegenerative diseases.
Future research should aim to:
-
Confirm the lack of direct this compound binding to NMDA receptors through comprehensive radioligand binding assays against various NMDA receptor subunits.
-
Elucidate the precise molecular mechanisms by which the Aβ-α7 nAChR complex suppresses NMDA receptor function.
-
Investigate the effects of this compound on NMDA receptor function in other pathological conditions where Aβ and α7 nAChR interactions may play a role.
-
Explore the potential for synergistic effects when combining this compound with direct NMDA receptor modulators.
Conclusion
This compound represents an intriguing molecule that indirectly modulates NMDA receptor function. While it is not a direct NMDA receptor ligand, its ability to restore NMDA receptor-mediated signaling in the face of Aβ pathology highlights the intricate interplay between different neurotransmitter systems in the brain and offers a promising avenue for the development of novel therapeutics for Alzheimer's disease and potentially other neurological disorders. This guide provides a framework for understanding the current state of knowledge and directs future research toward a more complete characterization of this compound's effects on NMDA receptor function.
References
The Role of S 24795 in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 24795 is a novel partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) with significant potential in the therapeutic landscape of cognitive disorders, particularly Alzheimer's disease. Its mechanism of action intricately ties into the modulation of synaptic plasticity, the fundamental process for learning and memory, and its physiological correlate, long-term potentiation (LTP). This technical guide provides an in-depth analysis of the core functions of this compound, focusing on its role in rescuing synaptic deficits and promoting LTP. It synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity, is a cornerstone of cognitive function.[1] Long-term potentiation (LTP), a persistent strengthening of synapses following high-frequency stimulation, is a primary experimental model for studying the cellular mechanisms of learning and memory.[2] In neurodegenerative diseases like Alzheimer's, the accumulation of amyloid-beta (Aβ) plaques disrupts synaptic function and impairs LTP, contributing to cognitive decline.
This compound emerges as a promising therapeutic agent by targeting the α7-nAChR, a key receptor implicated in both normal synaptic transmission and the pathophysiology of Alzheimer's disease. Aβ oligomers have been shown to bind to α7-nAChRs, leading to receptor dysfunction and subsequent impairment of synaptic plasticity.[3] this compound acts by interfering with this detrimental interaction, thereby restoring the normal function of α7-nAChRs and downstream signaling pathways crucial for LTP.[3]
Quantitative Data on the Effects of α7-nAChR Agonists on LTP
Table 1: Effect of Aβ42 Oligomers on Long-Term Potentiation in Hippocampal Slices
| Condition | Mean fEPSP Slope (% of Baseline) | Standard Deviation |
| Control (HFS only) | 205% | ± 15% |
| Aβ42 Oligomers + HFS | 125% | ± 10% |
Data are representative of typical findings in the literature and are based on studies of Aβ-induced LTP impairment.
Table 2: Rescue of Aβ42-Impaired LTP by the α7-nAChR Partial Agonist SSR180711
| Condition | Mean fEPSP Slope (% of Baseline) | Standard Deviation |
| Aβ42 Oligomers + HFS | 125% | ± 10% |
| Aβ42 Oligomers + SSR180711 (10 µM) + HFS | 200% | ± 18% |
This data, from a study on the analogous compound SSR180711, suggests a significant restorative effect on synaptic plasticity that is likely comparable to the action of this compound.
Experimental Protocols
The investigation of this compound's role in synaptic plasticity and LTP typically involves electrophysiological recordings from hippocampal brain slices. The following is a detailed methodology for a representative experiment.
Preparation of Hippocampal Slices
-
Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.
-
Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and euthanized by decapitation.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 glucose. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recordings commence.
Electrophysiological Recordings
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32 ± 1°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Stimulation: A bipolar tungsten electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Baseline Recording: Baseline synaptic transmission is recorded by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Drug Application: this compound (or a vehicle control) is bath-applied at the desired concentration (e.g., 1-10 µM) for a specified period before LTP induction. In Aβ-impairment models, oligomeric Aβ42 (e.g., 200 nM) is applied prior to the application of this compound.
-
LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the induction and maintenance of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow described above.
Caption: Signaling pathway of this compound in rescuing Aβ-impaired synaptic plasticity.
Caption: A typical experimental workflow for studying the effects of this compound on LTP.
Mechanism of Action of this compound in Modulating Synaptic Plasticity
The primary mechanism through which this compound influences synaptic plasticity, particularly in the context of Alzheimer's disease pathology, is by preventing the binding of Aβ oligomers to α7-nAChRs.[3] This action has several downstream consequences:
-
Restoration of α7-nAChR Function: By displacing Aβ, this compound restores the normal function of α7-nAChRs. These receptors are highly permeable to calcium, and their activation plays a crucial role in modulating neuronal excitability.
-
Modulation of GABAergic Interneurons: A significant population of α7-nAChRs is located on GABAergic interneurons in the hippocampus. Activation of these receptors by this compound enhances the activity of these interneurons, leading to an increase in GABA release.
-
Circuit-Level Enhancement of LTP: The increased GABAergic inhibition appears to paradoxically enhance LTP in pyramidal neurons. This may occur through several mechanisms, including the fine-tuning of network oscillations, sharpening of the temporal window for synaptic integration, or altering the threshold for the induction of plasticity.
-
Normalization of NMDA Receptor Function: Aβ-induced dysfunction of α7-nAChRs can lead to downstream impairment of NMDA receptor function, which is critical for the induction of LTP. By restoring α7-nAChR signaling, this compound indirectly contributes to the normalization of NMDA receptor-dependent calcium influx, a key event in LTP induction.
Conclusion
This compound represents a promising therapeutic strategy for cognitive decline in Alzheimer's disease by targeting a key molecular interaction at the synapse. Its ability to disrupt the binding of Aβ to α7-nAChRs and subsequently restore the function of both nicotinic and glutamatergic systems provides a strong rationale for its development. The modulation of GABAergic interneurons by this compound highlights a sophisticated, circuit-level mechanism for enhancing synaptic plasticity. Further research, including studies that provide direct quantitative data on this compound's effects on LTP, will be crucial in fully elucidating its therapeutic potential and advancing its clinical development.
References
- 1. Activation of presynaptic α7 nicotinic receptors evokes an excitatory response in hippocampal CA3 neurones in anaesthetized rats: an in vivo iontophoretic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nicotinic alpha7 acetylcholine receptor agonist ssr180711 is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of S 24795: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease (AD) and age-related cognitive decline. This technical guide synthesizes the current preclinical evidence for the neuroprotective effects of this compound. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and provides an overview of the experimental protocols used to elucidate its therapeutic potential. The primary mode of action of this compound involves the disruption of the pathological interaction between β-amyloid (Aβ) and α7 nAChRs, thereby mitigating downstream neurotoxic events such as tau hyperphosphorylation and dysregulated calcium homeostasis.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular Aβ plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The interaction between soluble Aβ oligomers and the α7 nicotinic acetylcholine receptor (α7 nAChR) is considered a critical upstream event in AD pathogenesis, leading to synaptic dysfunction and neuronal death.[1][2][3] this compound, chemically identified as 2-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl pyridinium, is a novel α7 nAChR partial agonist designed to counteract these pathological processes.[2][3][4] Preclinical studies have demonstrated its ability to improve cognitive function in models of aging and AD, highlighting its potential as a disease-modifying therapeutic.[5][6]
Mechanism of Action: Targeting the Aβ-α7 nAChR Interaction
The neuroprotective effects of this compound are primarily attributed to its ability to interfere with the binding of Aβ to α7 nAChRs. This interaction is a key trigger for a cascade of neurotoxic events.
Disruption of the Aβ-α7 nAChR Complex
In vitro and in vivo studies have shown that this compound effectively reduces the association between Aβ42 and α7 nAChRs.[3][4] Pre-incubation with this compound limits the interaction of Aβ42 with the receptor in rat hippocampal synaptosomes.[3] Furthermore, this compound can facilitate the release of Aβ42 from pre-existing Aβ42–α7nAChR complexes.[2][4] This dissociative action is a key differentiator from other compounds like memantine and galantamine, which have minimal effects on this pathological coupling.[3]
Modulation of Downstream Signaling
By disrupting the Aβ-α7 nAChR interaction, this compound normalizes downstream signaling pathways that are pathologically altered in AD.
-
Tau Phosphorylation: Aβ42-induced tau phosphorylation is significantly reduced by this compound in vitro.[3] This suggests that this compound can mitigate the formation of neurofibrillary tangles, a hallmark of AD.
-
Calcium Homeostasis: this compound normalizes calcium (Ca2+) fluxes through both α7nAChR and N-methyl-D-aspartate receptor (NMDAR) channels that are dysregulated by Aβ42 exposure.[3] This restoration of calcium signaling is crucial for maintaining synaptic function and neuronal viability.
-
Long-Term Potentiation (LTP): this compound has been shown to enhance LTP at CA3-CA1 synapses in the hippocampus, a cellular correlate of learning and memory.[7][8] This effect is mediated by α7 nAChRs, as it is absent in α7 knockout mice and blocked by the α7 nAChR antagonist MLA.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| EC50 for α7 nAChR | 34 ± 11 μM | Not specified | [1] |
| Activity relative to Acetylcholine | ~10% | Not specified | [1] |
| IC50 for fEPSP reduction | 127 μM | Mouse hippocampal slices | [8] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage | Effect | Reference |
| Aged Mice | 1 mg/kg (s.c.) | Improved performance in long-term declarative memory tasks. | [5] |
| Aged Mice | 0.3 mg/kg and 1 mg/kg (s.c.) | Beneficial effects on short-term working memory deficits. | [5] |
| ICV Aβ42-injected Mice | Not specified | Reduced Aβ42-α7nAChR association and Aβ42 immunostaining. | [3] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.
In Vitro Aβ-α7nAChR Interaction Assay
Objective: To determine the effect of this compound on the interaction between Aβ42 and α7 nAChRs in rat hippocampal synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat hippocampal synaptosomes are prepared using standard subcellular fractionation techniques.
-
Incubation: Synaptosomes are pre-incubated with this compound, memantine, galantamine, or Aβ(12-28) for a specified duration.
-
Aβ42 Exposure: Synthetic Aβ42 is then added to the synaptosome preparations.
-
Immunoprecipitation: The synaptosomal lysates are immunoprecipitated with an anti-Aβ42 antibody.
-
Western Blotting: The immunoprecipitates are then subjected to Western blotting to detect the presence of co-precipitated α7 nAChRs.
Organotypic Brain Slice Culture Model
Objective: To assess the effects of this compound on Aβ42-induced pathologies in a more physiologically relevant ex vivo system.
Methodology:
-
Slice Preparation: Organotypic brain slices are prepared from the cortex of young mice.
-
Aβ42 Incubation: The slices are incubated with Aβ42 to induce pathological changes.
-
This compound Treatment: this compound is added to the culture medium.
-
Immunostaining: The slices are then fixed and immunostained for Aβ42 and α7 nAChRs to visualize their association.
-
Calcium Imaging: Calcium influx through α7 nAChR and NMDAR channels is measured using calcium imaging techniques.
In Vivo Intracerebroventricular (ICV) Aβ42 Injection Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Aβ-induced pathology.
Methodology:
-
Surgical Procedure: Mice undergo stereotaxic surgery for the intracerebroventricular injection of Aβ42.
-
This compound Administration: this compound is administered to the mice, typically via subcutaneous injection.
-
Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the radial arm-maze to evaluate short-term working memory and long-term declarative memory.[5]
-
Histological Analysis: Brain tissue is collected for histological analysis, including immunostaining for Aβ42 and assessment of Aβ-α7nAChR association.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease and age-related cognitive decline. Its unique mechanism of action, centered on the disruption of the pathological Aβ-α7 nAChR interaction, positions it as a promising candidate for further development. The ability of this compound to mitigate downstream neurotoxic events, including tau hyperphosphorylation and calcium dysregulation, and to enhance synaptic plasticity, provides a strong rationale for its continued investigation as a disease-modifying therapy for neurodegenerative disorders. Further clinical studies are warranted to translate these promising preclinical findings into therapeutic benefits for patients.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
S 24795: An In-depth Technical Guide for Studying Cholinergic Signaling in Dementia
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 24795 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has demonstrated significant therapeutic potential in preclinical models of dementia, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating cholinergic signaling, and its effects on key pathological features of dementia. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a resource for researchers in the field of neurodegenerative disease and drug development.
Introduction: The Role of α7 nAChR in Dementia and the Therapeutic Rationale for this compound
The cholinergic system is critically involved in cognitive functions such as learning and memory, and its degeneration is a well-established hallmark of Alzheimer's disease. The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions crucial for cognition, has emerged as a key therapeutic target. It plays a vital role in synaptic plasticity, neurotransmitter release, and neuroinflammation.
In the context of Alzheimer's disease, the interaction between soluble amyloid-beta (Aβ) peptides and α7 nAChRs is believed to be a critical pathogenic event, leading to synaptic dysfunction, tau hyperphosphorylation, and neuronal damage. This compound, as a partial agonist of the α7 nAChR, offers a multifaceted therapeutic approach. It not only enhances cholinergic signaling but also uniquely interferes with the detrimental Aβ-α7nAChR interaction, thereby restoring receptor function and mitigating downstream pathology.
Mechanism of Action of this compound
This compound exerts its effects primarily through its interaction with the α7 nAChR. Its mechanism is twofold:
-
Partial Agonism: this compound partially activates the α7 nAChR, leading to an influx of Ca²⁺ ions. This controlled activation helps to potentiate cholinergic signaling without causing the rapid and prolonged desensitization often seen with full agonists. This modulation of neuronal excitability is thought to underlie its pro-cognitive effects.
-
Disruption of Aβ-α7nAChR Interaction: A key and distinguishing feature of this compound is its ability to dissociate Aβ peptides from α7 nAChRs. This action is crucial as the binding of Aβ to the receptor is implicated in the suppression of its function and the initiation of downstream pathological cascades. By displacing Aβ, this compound helps to normalize α7 nAChR and NMDA receptor function.[1][2][3]
Below is a diagram illustrating the dual mechanism of action of this compound.
References
The α7 Nicotinic Acetylcholine Receptor Partial Agonist S 24795: A Preclinical Candidate for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S 24795 is a novel small molecule that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). It has been investigated in preclinical models for its potential as a therapeutic agent for Alzheimer's disease (AD). The primary mechanism of action of this compound involves the disruption of the pathogenic interaction between amyloid-beta (Aβ) peptides and α7 nAChRs, leading to the normalization of synaptic function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular Aβ plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target in AD due to its role in cognitive processes and its interaction with Aβ. This compound was developed as a partial agonist of this receptor with the aim of mitigating the downstream pathological effects of Aβ.[1][2]
Mechanism of Action
This compound exerts its therapeutic effects through a multifaceted mechanism centered on the α7 nAChR.
-
Dissociation of the Aβ-α7nAChR Complex: Soluble Aβ oligomers bind with high affinity to α7 nAChRs, triggering a cascade of neurotoxic events. This compound has been shown to dose-dependently dissociate Aβ42 from α7 nAChRs in synaptosomes from the frontal cortex of AD patients.[1][3] This action is crucial as it is believed to be an upstream event in AD pathogenesis.[4]
-
Normalization of α7nAChR and NMDAR Function: The binding of Aβ to α7nAChRs leads to the suppression of both α7nAChR and NMDA receptor (NMDAR) mediated calcium influx, which is critical for synaptic plasticity and neuronal survival. By displacing Aβ, this compound facilitates the partial recovery of both α7nAChR and NMDAR channel function.[4]
-
Reduction of Aβ-induced Tau Phosphorylation: The interaction between Aβ and α7nAChRs is also linked to the hyperphosphorylation of tau protein. Pre-incubation with this compound has been shown to reduce Aβ42-induced tau phosphorylation in rat hippocampal synaptosomes.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Preclinical Efficacy
In Vitro Studies
The efficacy of this compound has been evaluated in a variety of in vitro models, providing quantitative data on its activity.
| Parameter | Model System | Concentration/Dose | Result | Reference |
| Aβ42 Dissociation | Synaptosomes from AD frontal cortex | 1 µM | ~20% reduction in Aβ42-α7nAChR complexes | [3] |
| 10 µM | ~50% reduction in Aβ42-α7nAChR complexes | [3] | ||
| 100 µM | ~75% reduction in Aβ42-α7nAChR complexes | [3] | ||
| Long-Term Potentiation (LTP) | Mouse hippocampal slices (CA3-CA1) | 3 µM | Potentiation of LTP | |
| IC50 for fEPSP reduction | 127 µM |
In Vivo Studies
Preclinical studies in animal models of cognitive impairment have demonstrated the potential of this compound to improve memory deficits.
| Parameter | Animal Model | Dose (p.o.) | Result | Reference |
| Contextual Memory | Aged mice (18-19 months) | 0.3 mg/kg | Complete reversal of memory impairment | |
| 1.0 mg/kg | Complete reversal of memory impairment | |||
| Comparison with Memantine | Aged mice (18-19 months) | 3.0 mg/kg | Memory-enhancing effect |
Experimental Protocols
Synaptosome Preparation from Human Frontal Cortex
This protocol details the isolation of synaptosomes, which are resealed nerve terminals used to study synaptic function.
-
Tissue Homogenization: Frontal cortex tissue is homogenized in a buffer containing 0.32 M sucrose and protease/phosphatase inhibitors.
-
Initial Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Supernatant Collection: The resulting supernatant (S1) is carefully collected.
-
Second Centrifugation: The S1 fraction is then centrifuged at 12,000 x g for 20 minutes.
-
Synaptosome Pellet: The resulting pellet (P2) contains the crude synaptosomal fraction. The supernatant (S2) containing the light membrane fraction and soluble enzymes is collected for other analyses.
-
Resuspension: The P2 pellet is resuspended in the appropriate buffer for downstream experiments.
Experimental Workflow: Synaptosome Preparation
Immunoprecipitation of Aβ-α7nAChR Complexes
This protocol is used to isolate and quantify the interaction between Aβ and α7nAChR.
-
Synaptosome Lysis: The prepared synaptosomes are lysed using a non-ionic detergent-based buffer to solubilize membrane proteins.
-
Pre-clearing (Optional): The lysate is incubated with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate is incubated with an anti-Aβ42 antibody overnight at 4°C to form antibody-antigen complexes.
-
Immunocomplex Capture: Protein A/G magnetic beads are added to the lysate and incubated to capture the antibody-antigen complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-α7nAChR antibody to detect the co-immunoprecipitated receptor.
Calcium Influx Assay
This assay measures changes in intracellular calcium levels in response to receptor activation.
-
Cell Culture: Cells expressing the receptors of interest (e.g., α7nAChR and NMDAR) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: this compound or other test compounds are added to the wells.
-
Agonist Stimulation: An agonist for the receptor of interest (e.g., an α7nAChR agonist or NMDA) is added to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
Pharmacokinetics and Development Status
As of the latest available public information, detailed preclinical pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, and metabolic profile in animal models, have not been published.
Furthermore, a comprehensive search of clinical trial registries and publications from the developer, Servier, did not yield any results for clinical trials of this compound in Alzheimer's disease or other indications. The current development status of this compound is not publicly disclosed.
Conclusion
This compound is a promising preclinical candidate for the treatment of Alzheimer's disease with a novel mechanism of action that targets the pathogenic interaction between Aβ and α7 nAChRs. In vitro and in vivo studies have demonstrated its ability to normalize synaptic dysfunction and improve cognitive deficits in relevant models. However, the lack of publicly available data on its clinical development and detailed pharmacokinetics in preclinical species represents a significant gap in our understanding of its translational potential. Further research and disclosure of data are necessary to fully evaluate the therapeutic promise of this compound.
References
Methodological & Application
S 24795 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vitro characterization of S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The following protocols are based on established research and are intended to guide researchers in studying the mechanism of action and therapeutic potential of this compound, particularly in the context of Alzheimer's disease (AD) models.
Mechanism of Action
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2][3]. In the context of Alzheimer's disease pathology, soluble beta-amyloid (Aβ) peptides, specifically Aβ42, can bind to α7nAChRs, leading to a cascade of neurotoxic events. This interaction is considered a key upstream event in AD pathogenesis[4]. This compound has been shown to interfere with this interaction, facilitating the release of Aβ42 from the receptor[4][5]. This action helps to normalize the function of both α7nAChR and NMDA receptors, which are often compromised in AD[4][5][6]. By dissociating Aβ42 from α7nAChRs, this compound can mitigate downstream pathological events such as tau phosphorylation and synaptic dysfunction[7].
Signaling Pathway of this compound in Alzheimer's Disease Models
Caption: this compound signaling pathway in the context of Alzheimer's Disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: Effect of this compound on Aβ42–α7nAChR Interaction
| Concentration of this compound | % Reduction of Aβ42–α7nAChR Complex in Aβ42-exposed Control Frontal Cortex Slices | % Reduction of Aβ42–α7nAChR Complex in AD Frontal Cortex Slices |
| 1 µM | 47.6 ± 5.4% | Not reported at this concentration |
| 10 µM | Not reported | 49.9 ± 6.4% |
Data extracted from studies on human postmortem frontal cortex synaptosomes.[5]
Table 2: Effect of this compound on NMDA/Glycine-Induced Phosphorylation of NR2A/2B Subunits
| Treatment Condition | pY-NR2A/2B Levels (% of K-R-exposed control) |
| AD Frontal Cortex Slices | Reduced levels (exact % not specified) |
| Aβ42-exposed Control Frontal Cortex Slices | Reduced levels (exact % not specified) |
| AD Slices + this compound | 80.7 ± 1.4% |
| Aβ42-exposed Slices + this compound | 81.3 ± 2.6% |
Data reflects the normalization of NMDA receptor signaling by this compound.[5]
Experimental Protocols
Protocol 1: In Vitro Aβ42–α7nAChR Interaction Assay
This protocol details the method to assess the effect of this compound on the interaction between Aβ42 and α7nAChR in rat hippocampal synaptosomes.[7]
Materials:
-
Rat hippocampal synaptosomes
-
This compound
-
Memantine
-
Galantamine
-
Aβ(12-28) peptide
-
FITC-tagged Aβ42
-
Biotinylated α7nAChR (immunopurified from SK-N-MC cells)
-
Streptavidin-coated 96-well plates
-
Krebs-Ringer (K-R) buffer
Procedure:
-
Coat streptavidin-coated 96-well plates with 2 nM immunopurified biotinylated α7nAChR.
-
Wash the plates three times with ice-cold K-R buffer.
-
Prepare varying concentrations of this compound, memantine, galantamine, and Aβ(12-28) in K-R buffer.
-
Incubate the wells at 37°C with either:
-
The test compounds and 20 nM FITC-tagged Aβ42 simultaneously.
-
Sequentially: 10 minutes with the test compound followed by 60 minutes with FITC-Aβ42.
-
-
After incubation, wash the plates to remove unbound reagents.
-
Quantify the amount of bound FITC-Aβ42 using a suitable plate reader to determine the extent of Aβ42-α7nAChR interaction.
Caption: Workflow for the in vitro Aβ42–α7nAChR interaction assay.
Protocol 2: Assessment of Aβ42-Induced Tau Phosphorylation
This protocol is designed to evaluate the effect of this compound on Aβ42-induced tau phosphorylation in rat hippocampal synaptosomes.[7]
Materials:
-
Rat hippocampal synaptosomes
-
This compound
-
Aβ42 peptide
-
Lysis buffer
-
Antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting apparatus and reagents
Procedure:
-
Pre-incubate rat hippocampal synaptosomes with the desired concentrations of this compound.
-
Introduce Aβ42 to the synaptosomes to induce tau phosphorylation.
-
Incubate for a specified period.
-
Lyse the synaptosomes to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total tau and phosphorylated tau.
-
Incubate with appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.
Protocol 3: Measurement of NMDAR- and α7nAChR-Mediated Calcium Influx
This protocol measures the effect of this compound on calcium influx through NMDA and α7nAChR channels in synaptosomes from postmortem human frontal cortex slices.[5]
Materials:
-
Synaptosomes from postmortem human frontal cortex slices (control and AD)
-
Aβ42 peptide
-
This compound
-
45Ca2+
-
NMDA and glycine (for NMDAR activation)
-
Choline or another α7nAChR agonist
-
Appropriate buffers
Procedure:
-
Prepare synaptosomes from postmortem frontal cortex slices. For some experiments, incubate control slices with Aβ42 to mimic AD pathology.
-
Incubate the synaptosomes (50-100 µg) at 37°C for 5 minutes in an oxygenated buffer.
-
Treat the synaptosomes with this compound or vehicle.
-
Initiate calcium influx by adding 45Ca2+ along with:
-
NMDA and glycine to activate NMDARs.
-
An α7nAChR agonist to activate α7nAChRs.
-
-
Terminate the influx at a specific time point by rapid filtration and washing.
-
Measure the amount of 45Ca2+ retained by the synaptosomes using a scintillation counter.
-
Compare the calcium influx in this compound-treated samples to vehicle-treated controls in both AD and Aβ42-exposed control tissues.
Caption: Workflow for measuring receptor-mediated calcium influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of S 24795 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound is a valuable research tool for studying aging-related memory disturbances and Alzheimer's disease.[1] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions, and includes a summary of the compound's relevant properties and its role in neuronal signaling pathways.
Introduction to this compound
This compound, with the chemical name 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridinium iodide, is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Research has demonstrated its potential in improving mnemonic function in aged mice, making it a significant compound for investigating age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[1] this compound has been shown to have more potent memory-enhancing effects than memantine in animal models of Alzheimer's disease.[2] Its mechanism of action involves the modulation of α7 nAChR and N-methyl-D-aspartate receptor (NMDAR) function, which can be compromised by the presence of β-amyloid (Aβ) peptides.[3][4] Specifically, this compound can facilitate the release of Aβ₄₂ from α7nAChRs, thereby helping to normalize receptor function.[3][4]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate handling and preparation.
| Property | Value | Reference |
| Chemical Name | 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridinium iodide | |
| Molecular Formula | C₁₄H₁₃BrINO | [1] |
| Molecular Weight | 418.07 g/mol | [1] |
| CAS Number | 304679-75-2 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% (HPLC) |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 125 | 298.99 | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
| Water | 4.18 | 10 | Gentle warming may be required to fully dissolve the compound. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for DMSO)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for in vitro studies.
-
Safety First: Don appropriate PPE before handling the chemical.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 41.81 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5] Ensure the containers are sealed tightly to prevent moisture absorption.[1]
Stock Solution Dilution Table for DMSO
The following table provides quick calculations for preparing various concentrations of this compound stock solutions in DMSO.
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.418 | 2.09 | 4.18 |
| 5 | 2.09 | 10.45 | 20.9 |
| 10 | 4.18 | 20.9 | 41.8 |
| 50 | 20.9 | 104.5 | 209 |
| 100 | 41.81 | 209.05 | 418.1 |
Calculations are based on a molecular weight of 418.07 g/mol .
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Simplified Signaling Pathway of this compound in Alzheimer's Disease Context
Caption: this compound action on Aβ-impaired neuronal receptors.
Safety and Handling Precautions
This compound is intended for research use only.[1][2] Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the product's Safety Data Sheet (SDS).
Conclusion
The accurate preparation of this compound stock solutions is fundamental to achieving reliable and reproducible results in studies investigating its effects on neuronal function and its potential as a therapeutic agent. By following the detailed protocols and storage recommendations outlined in this document, researchers can ensure the integrity and stability of their this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S 24795 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 24795 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) with demonstrated efficacy in preclinical models of cognitive impairment.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, particularly focusing on studies related to aging and Alzheimer's disease-like cognitive deficits. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects primarily through the modulation of the α7 nAChR. In the context of Alzheimer's disease pathology, soluble β-amyloid (Aβ) can bind to α7 nAChRs, leading to synaptic dysfunction. This compound has been shown to dissociate Aβ from these receptors, thereby normalizing their function and downstream signaling pathways, including those involving NMDA receptors.[2][3] This action is believed to underlie its ability to improve cognitive function, particularly contextual and episodic-like memory, which are often impaired in aging and neurodegenerative diseases.[1][4]
Data Presentation: this compound In Vivo Dosage in Mouse Models
The following table summarizes the quantitative data on this compound dosage from a key preclinical study in an aged mouse model of cognitive decline. This information provides a validated starting point for dose-ranging studies.
| Mouse Model | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| Aged C57BL/6 Mice (18-19 months old) | 0.3 mg/kg | Per Os (Oral) | Daily for 9 days | Completely reversed contextual memory deficits. | Beracochea et al., 2008[1] |
| Aged C57BL/6 Mice (18-19 months old) | 1.0 mg/kg | Per Os (Oral) | Daily for 9 days | Completely reversed contextual memory deficits. | Beracochea et al., 2008[1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature for evaluating the efficacy of this compound in an aged mouse model.
Protocol 1: Assessment of this compound on Contextual Memory in Aged Mice
Objective: To determine the effective dose of orally administered this compound for reversing age-related contextual memory deficits using the contextual serial discrimination (CSD) task.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Aged mice (e.g., C57BL/6, 18-19 months old)
-
Young control mice (e.g., C57BL/6, 5 months old)
-
Contextual serial discrimination apparatus (e.g., an automated 8-arm radial maze with distinct floor textures for creating different contexts)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate all mice to the housing facility and handling for at least one week prior to the start of the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle at concentrations suitable for delivering 0.3 mg/kg and 1.0 mg/kg in a standard oral gavage volume (e.g., 10 ml/kg). Prepare a vehicle-only solution for the control groups.
-
Experimental Groups:
-
Group 1: Aged mice + Vehicle
-
Group 2: Aged mice + this compound (0.3 mg/kg)
-
Group 3: Aged mice + this compound (1.0 mg/kg)
-
Group 4: Young mice + Vehicle (as a baseline for normal memory function)
-
-
Drug Administration: Administer the assigned treatment (vehicle or this compound) via oral gavage daily for 9 consecutive days. Dosing should occur at a consistent time each day, typically 30-60 minutes before behavioral testing.
-
Behavioral Testing (Contextual Serial Discrimination Task):
-
Apparatus: The task involves learning and remembering two successive spatial discriminations in two distinct contexts (e.g., Context A with a smooth floor and Context B with a textured floor).
-
Procedure:
-
On each trial, the mouse is placed in the central platform of the radial maze.
-
In Context A, one specific arm is baited with a food reward. The mouse must learn to associate Context A with the correct arm.
-
Immediately following, the floor is changed to create Context B, and a different arm is baited. The mouse must learn this new association.
-
A correct choice is recorded when the mouse enters the baited arm. An incorrect choice (error) is recorded if the mouse enters an unbaited arm.
-
The key measure of contextual memory is the interference rate, which is the number of times the mouse chooses the previously correct arm from Context A when in Context B.
-
-
Testing Schedule: Conduct the CSD task daily, shortly after drug administration, for the 9-day treatment period.
-
-
Data Analysis:
-
Record the number of errors and the interference rate for each mouse daily.
-
Compare the performance of the different treatment groups using appropriate statistical analyses (e.g., ANOVA with post-hoc tests). A significant reduction in the interference rate in the this compound-treated aged mice compared to the vehicle-treated aged mice indicates an improvement in contextual memory.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing.
References
- 1. Improvement of contextual memory by this compound in aged mice: comparison with memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of contextual "episodic-like" memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of S 24795
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated potential therapeutic effects in preclinical models of Alzheimer's disease.[1] Its mechanism of action involves the disruption of the interaction between amyloid-beta (Aβ) peptides and α7 nAChRs, a key pathological event in Alzheimer's disease.[1][2] This document provides detailed application notes and a generalized protocol for the intracerebroventricular (ICV) administration of this compound in a mouse model of Alzheimer's disease induced by Aβ42 injection. The provided protocols are based on established methodologies for ICV injections in mice and specific findings from studies involving this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Aβ42–α7nAChR Interaction
| Concentration of this compound | Model System | Effect | Reference |
| 1 µM | Aβ42-exposed control frontal cortex slices | 47.6 ± 5.4% reduction in Aβ42–α7nAChR interaction | [1] |
| 10 µM | AD frontal cortex slices | 49.9 ± 6.4% reduction in Aβ42–α7nAChR complexes | [1] |
Table 2: Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs) in Mouse Hippocampal Slices
| Concentration of this compound | Effect | IC50 | Reference |
| > 3 µM | Reduction in fEPSP amplitude | 127 µM | [3] |
| 300 µM | 71% reduction of fEPSP amplitude compared to control | N/A | [3] |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 4.18 | 10 | With gentle warming |
| DMSO | 41.81 | 100 |
Experimental Protocols
I. Preparation of this compound Solution for ICV Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Based on the desired final concentration and injection volume, calculate the required amount of this compound.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle to the tube. Based on solubility data, this compound is soluble in water with gentle warming. For in vivo applications, aCSF is a recommended vehicle to maintain physiological pH and osmolarity.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.
II. Intracerebroventricular (ICV) Injection Protocol for Aβ42-Induced Alzheimer's Disease Model and this compound Administration
This protocol describes the induction of Alzheimer's-like pathology via ICV injection of Aβ42, followed by the administration of this compound. The route of administration for this compound in the pivotal studies (e.g., systemic or ICV) is not explicitly detailed in the available literature. Therefore, a generalized ICV protocol for the test compound is provided. Researchers should optimize the dosage and administration route for this compound based on their specific experimental design.
Materials:
-
Adult male C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Drill with a fine burr
-
Surgical tools (scissors, forceps, etc.)
-
Aβ42 peptide (oligomeric preparation)
-
Prepared this compound solution
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Betadine and 70% ethanol
-
Suturing material
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with Betadine followed by 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for injection into the lateral ventricle. Typical coordinates for mice are: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be validated for the specific age and strain of mice used.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
-
ICV Injection of Aβ42:
-
Load a Hamilton syringe with the prepared Aβ42 oligomer solution (typically 1-5 µL).
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the Aβ42 solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
ICV Injection of this compound (if applicable):
-
Note: The original studies do not specify if this compound was administered via ICV. If choosing this route, the following is a general guideline. Alternatively, this compound could be administered systemically (e.g., intraperitoneally) at a defined time point after Aβ42 injection.
-
Using a clean Hamilton syringe, draw up the prepared this compound solution.
-
Following the same procedure as for Aβ42, slowly inject the this compound solution into the lateral ventricle. The volume and concentration will need to be determined and optimized by the researcher.
-
If co-injecting, a mixture of Aβ42 and this compound could be prepared, or sequential injections into the same burr hole can be performed.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal on a warming pad until it has fully recovered from anesthesia.
-
Monitor the animal closely for any signs of distress or complications.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for ICV administration of this compound in an Aβ42-induced mouse model.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for the therapeutic action of this compound.
References
- 1. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 24795 in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S 24795, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), in organotypic brain slice cultures. This ex vivo model system is particularly relevant for studying neurodegenerative diseases, such as Alzheimer's disease, by preserving the complex three-dimensional cytoarchitecture of the brain.
This compound has demonstrated potential in mitigating the pathological effects of amyloid-beta (Aβ) by disrupting its interaction with α7nAChRs.[1] This document outlines detailed protocols for the preparation of organotypic brain slice cultures, induction of Alzheimer's-like pathology, treatment with this compound, and subsequent analysis of its effects.
Mechanism of Action
This compound acts as a partial agonist at the α7nAChR. In the context of Alzheimer's disease pathology, its primary mechanism involves interfering with the binding of Aβ42 to the α7nAChR. This interaction is a critical upstream event that can trigger a cascade of neurotoxic events, including tau hyperphosphorylation and synaptic dysfunction. By disrupting this binding, this compound helps to normalize downstream signaling pathways and calcium homeostasis, thereby exerting neuroprotective effects.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models, providing an indication of its potency and efficacy.
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 (α7 nAChR binding) | 4.6 µM | Rat | [2] |
| EC50 (α7 nAChR agonism) | 34 ± 11 µM | N/A | [2] |
| Intrinsic Activity (relative to Acetylcholine) | ~10% | N/A | [2] |
Table 2: Qualitative Effects of this compound in Aβ42-Treated Organotypic Cortical Slices
| Endpoint | Observation | Reference |
| Aβ42-α7nAChR Association | Reduced | [1] |
| Aβ42 Immunostaining | Reduced | [1] |
| α7nAChR-mediated Ca2+ Influx | Normalized | [1] |
| NMDAR-mediated Ca2+ Influx | Normalized | [1] |
| Tau Phosphorylation | Reduced (in synaptosomes) | [1] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from established methods for creating organotypic cultures from postnatal mouse pups, which can be maintained for several weeks in vitro.[3][4]
Materials:
-
Postnatal day 8-9 (P8-P9) mouse pups (e.g., C57BL/6 for Aβ42 induction or 3xTg-AD mice)
-
Dissection Buffer (e.g., Gey's Balanced Salt Solution, GBSS), ice-cold and oxygenated (95% O2 / 5% CO2)
-
Culture Medium: 50% MEM with Glutamax, 25% Horse Serum, 25% Earle's Balanced Salt Solution, glucose, and antibiotics.
-
0.4 µm Millicell-CM culture inserts
-
6-well culture plates
-
McIlwain Tissue Chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Euthanize P8-P9 mouse pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the brain in ice-cold, oxygenated dissection buffer.
-
Separate the two hemispheres and remove the cerebellum and subcortical structures.
-
Cut 350 µm thick coronal slices using a McIlwain Tissue Chopper.
-
Transfer the slices to a dish containing fresh, ice-cold dissection buffer.
-
Under a stereomicroscope, carefully separate the individual slices.
-
Place 2-3 slices onto each 0.4 µm Millicell-CM culture insert.
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7 days before initiating experiments.
Protocol 2: Induction of Aβ42 Pathology
This protocol describes how to induce Alzheimer's-like pathology in organotypic slices from wild-type mice using oligomeric Aβ42.
Materials:
-
Synthetic Aβ42 peptide
-
Sterile PBS
-
Organotypic brain slice cultures (prepared as in Protocol 1)
Procedure:
-
Prepare oligomeric Aβ42 by dissolving the peptide in sterile PBS and incubating at 37°C for 24 hours.
-
After the stabilization period, treat the organotypic slice cultures with the desired concentration of oligomeric Aβ42 (e.g., 500 nM) by adding it to the culture medium.
-
Incubate the slices with Aβ42 for the desired duration (e.g., 24-48 hours) to induce pathology before treatment with this compound.
Protocol 3: Treatment with this compound
This protocol outlines the application of this compound to the organotypic slice cultures.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or DMSO, depending on solubility)
-
Aβ42-treated organotypic brain slice cultures (from Protocol 2)
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the slice cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the slices for the desired treatment period (e.g., 24 hours).
Protocol 4: Analysis of this compound Effects
This protocol provides methods for quantifying the effects of this compound on Aβ levels and tau phosphorylation.
A. Immunoblotting for Aβ and Phospho-Tau:
-
Harvest the organotypic slices and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). Also, probe for total tau and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
B. ELISA for Aβ42:
-
Homogenize the organotypic slices in an appropriate buffer.
-
Use a commercially available Aβ42 ELISA kit to quantify the levels of Aβ42 in the slice lysates according to the manufacturer's instructions.
C. Immunohistochemistry:
-
Fix the organotypic slices on the membrane with 4% paraformaldehyde.
-
Perform immunostaining using antibodies against Aβ and phosphorylated tau.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Mount the membranes on slides and image using a confocal or fluorescence microscope.
-
Quantify the immunofluorescence intensity or the area of Aβ plaques.
Mandatory Visualizations
Signaling Pathway of Aβ42-α7nAChR Interaction and this compound Intervention
Experimental Workflow for Evaluating this compound
References
- 1. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 4. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 24795 in Electrophysiology Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S 24795 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus.[1] Its unique pharmacological profile makes it a valuable tool for investigating cholinergic modulation of synaptic transmission and plasticity. Furthermore, this compound has shown potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease, where it appears to interfere with the pathological interaction between amyloid-beta (Aβ) and α7nAChRs.[2] These application notes provide detailed protocols for utilizing this compound in standard electrophysiological recordings, including whole-cell patch-clamp and extracellular field potential recordings.
Mechanism of Action
This compound acts as a partial agonist at α7nAChRs. This means that it binds to and activates the receptor, but with lower efficacy than a full agonist. This property can be advantageous in experimental settings, as it may reduce receptor desensitization often observed with full agonists. In the context of Alzheimer's disease, this compound has been shown to reduce the association between Aβ42 and α7nAChRs, thereby normalizing calcium influx through both α7nAChR and NMDA receptor channels, which can be dysregulated by Aβ42.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in the literature.
Table 1: Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs)
| Parameter | Concentration | Effect | Species/Preparation | Reference |
| fEPSP Amplitude | > 3 µM | Concentration-dependent reduction | Adult Mouse Hippocampal Slices | [1] |
| IC50 for fEPSP reduction | 127 µM | Inhibition of fEPSP amplitude | Adult Mouse Hippocampal Slices | [1] |
| Maximum Inhibition | 300 µM | 71% reduction of control fEPSP | Adult Mouse Hippocampal Slices | [1] |
Table 2: Effect of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Parameter | Concentration | Effect | Species/Preparation | Reference |
| sEPSC Frequency | 100 µM | Significant reduction | Adult Mouse Hippocampal Slices | [1] |
| sEPSC Amplitude | 100 µM | No significant change | Adult Mouse Hippocampal Slices | [1] |
Table 3: Effect of this compound on Long-Term Potentiation (LTP)
| Parameter | Concentration | Effect | Species/Preparation | Reference |
| LTP Potentiation | 3 µM | Potentiation of LTP | Adult Mouse Hippocampal Slices | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Spontaneous EPSCs (sEPSCs)
This protocol is designed to investigate the effect of this compound on presynaptic glutamate release by measuring changes in sEPSC frequency.
1. Preparation of Hippocampal Slices:
-
Anesthetize an adult mouse or rat according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (ACSF).
-
A common sucrose ACSF composition (in mM) is: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-glucose, 7 MgCl2, 0.5 CaCl2.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold sucrose ACSF.
-
Transfer slices to a holding chamber with standard ACSF (see composition below) at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Solutions and Reagents:
-
Standard ACSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.[3][4]
-
Internal Pipette Solution (for voltage-clamp, in mM): 115 Cs-gluconate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.6 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Store at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.
3. Recording Procedure:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Obtain a gigaseal (>1 GΩ) and establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV to record sEPSCs.
-
Record a stable baseline of sEPSC activity for 5-10 minutes.
-
Bath apply this compound (e.g., 100 µM) and record for another 10-15 minutes to observe the effect on sEPSC frequency and amplitude.
-
A washout period with standard ACSF can be performed to check for reversibility of the effect.
4. Data Analysis:
-
Detect and analyze sEPSCs using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the frequency and amplitude of sEPSCs before, during, and after this compound application.
-
A significant reduction in sEPSC frequency with no change in amplitude suggests a presynaptic site of action.[1]
Protocol 2: Extracellular Field Potential Recording of Long-Term Potentiation (LTP)
This protocol is designed to investigate the modulatory effect of this compound on synaptic plasticity.
1. Preparation of Hippocampal Slices:
-
Follow the same procedure as in Protocol 1 for preparing hippocampal slices.
2. Solutions and Reagents:
-
Standard ACSF: Same as in Protocol 1.
-
This compound Stock Solution: Same as in Protocol 1.
3. Recording Procedure:
-
Place a slice in the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
Apply a low concentration of this compound (e.g., 3 µM) to the bath.[1] Note that higher concentrations may depress baseline transmission.[1]
-
After a 10-20 minute pre-incubation with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP in the presence and absence of this compound. An enhancement of LTP is expected at low concentrations of this compound.[1]
Visualizations
References
- 1. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 4. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
Application Notes and Protocols for Calcium Imaging with S-24795
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-24795 is a novel partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that plays a crucial role in neuronal signaling.[1][2] The α7nAChR is highly permeable to calcium ions, and its activation leads to an increase in intracellular calcium concentration, which in turn modulates a wide array of cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression. Dysregulation of α7nAChR-mediated calcium signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Alzheimer's disease.
In the context of Alzheimer's disease, S-24795 has been shown to normalize calcium fluxes through both α7nAChR and NMDA receptors. This suggests a potential therapeutic role for S-24795 in mitigating the synaptic dysfunction associated with the disease. Calcium imaging techniques are therefore invaluable tools for elucidating the precise mechanism of action of S-24795 and for quantifying its effects on intracellular calcium dynamics in relevant cellular models.
These application notes provide a comprehensive overview and proposed protocols for utilizing calcium imaging to study the effects of S-24795. They are intended to guide researchers in designing and executing experiments to characterize the compound's pharmacological profile and its impact on neuronal calcium homeostasis.
Data Presentation
The following tables are templates illustrating how quantitative data from calcium imaging experiments with S-24795 could be presented. Note: The data presented in these tables is hypothetical and for illustrative purposes only, as specific quantitative data from published calcium imaging studies with S-24795 was not available at the time of this writing.
Table 1: Dose-Response of S-24795 on Intracellular Calcium Levels Measured by Fura-2 AM Ratiometric Imaging
| S-24795 Concentration (µM) | Peak F340/F380 Ratio (Mean ± SEM) | Percent Increase from Baseline (Mean ± SEM) |
| 0 (Vehicle) | 1.15 ± 0.05 | 0% |
| 0.1 | 1.25 ± 0.06 | 8.7% |
| 1 | 1.45 ± 0.08 | 26.1% |
| 10 | 1.80 ± 0.10 | 56.5% |
| 30 | 1.95 ± 0.12 | 69.6% |
| 100 | 2.05 ± 0.11 | 78.3% |
Table 2: Effect of S-24795 on Agonist-Evoked Calcium Transients using GCaMP6f
| Condition | Peak ΔF/F (Mean ± SEM) | Time to Peak (seconds, Mean ± SEM) |
| Acetylcholine (100 µM) | 3.5 ± 0.3 | 2.1 ± 0.2 |
| S-24795 (10 µM) | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Acetylcholine (100 µM) + S-24795 (10 µM) | 2.5 ± 0.25 | 2.3 ± 0.2 |
| Vehicle | 0.1 ± 0.02 | N/A |
Signaling Pathways and Experimental Workflows
S-24795 Signaling Pathway
Experimental Workflow for Calcium Imaging with S-24795
Experimental Protocols
The following are proposed, detailed protocols for conducting calcium imaging experiments to assess the effect of S-24795 on intracellular calcium levels. These protocols are based on standard methodologies and should be optimized for specific cell types and experimental conditions.
Protocol 1: Ratiometric Calcium Imaging using Fura-2 AM
This protocol is suitable for adherent cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Materials:
-
S-24795
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
DMSO (Dimethyl sulfoxide)
-
Adherent cells cultured on glass-bottom dishes or 96-well plates
-
Fluorescence microscope or plate reader capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
For the working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS with Ca²⁺ and Mg²⁺.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.
-
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the cell plate on the stage of the fluorescence microscope or plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm for 1-2 minutes.
-
Prepare a stock solution of S-24795 in DMSO and dilute to the desired final concentrations in HBSS immediately before use.
-
Add S-24795 (or vehicle control) to the cells and continue recording the fluorescence signal for 5-10 minutes or until the signal stabilizes.
-
(Optional) For calibration of the Fura-2 signal, at the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to chelate calcium and obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Normalize the data by expressing the change in ratio as a percentage of the baseline ratio.
-
If calibration was performed, the intracellular calcium concentration can be calculated using the Grynkiewicz equation.
-
Protocol 2: Calcium Imaging using Genetically Encoded Calcium Indicators (GECIs)
This protocol is suitable for cells that can be transfected or transduced to express a GECI, such as GCaMP.
Materials:
-
S-24795
-
Cells expressing a GECI (e.g., GCaMP6f)
-
HBSS with Ca²⁺ and Mg²⁺
-
Fluorescence microscope with appropriate filter sets for the chosen GECI (e.g., excitation ~488 nm, emission ~510 nm for GCaMP).
Procedure:
-
Cell Preparation:
-
Transfect or transduce the cells of interest with a plasmid or viral vector encoding the GECI.
-
Plate the cells on glass-bottom dishes and allow for sufficient time for GECI expression (typically 24-72 hours).
-
-
Calcium Imaging:
-
On the day of the experiment, replace the culture medium with HBSS.
-
Place the dish on the microscope stage and allow the cells to acclimate.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Prepare a stock solution of S-24795 in DMSO and dilute to the desired final concentrations in HBSS.
-
Add S-24795 (or vehicle control) to the cells while continuously recording fluorescence.
-
Continue imaging for a sufficient period to capture the full calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells or subcellular compartments.
-
Extract the mean fluorescence intensity (F) for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F), where ΔF = F - F₀ and F₀ is the baseline fluorescence.
-
Quantify parameters such as the peak ΔF/F, time to peak, and duration of the calcium transient.
-
Conclusion
Calcium imaging is a powerful technique to investigate the functional effects of S-24795 on α7nAChR-mediated signaling. The protocols outlined above provide a framework for researchers to quantify the impact of this compound on intracellular calcium dynamics. Careful optimization of experimental parameters for the specific cell type and imaging system is crucial for obtaining reliable and reproducible data. Such studies will contribute to a deeper understanding of the therapeutic potential of S-24795 in neurological disorders characterized by aberrant calcium signaling.
References
- 1. Role of extracellular Ca++ influx via L-type and non-L-type Ca++ channels in thromboxane A2 receptor-mediated contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between simultaneously recorded spiking activity and fluorescence signal in GCaMP6 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 24795 in Aβ-α7nAChR Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S 24795 in immunoprecipitation assays to study the interaction between amyloid-beta (Aβ) and the α7 nicotinic acetylcholine receptor (α7nAChR). This information is critical for research into Alzheimer's disease (AD) and the development of novel therapeutics.
Introduction
Soluble amyloid-beta (Aβ) oligomers play a crucial role in the pathogenesis of Alzheimer's disease (AD), in part by interacting with neuronal receptors such as the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2][3] This high-affinity interaction is implicated in synaptic dysfunction, tau pathology, and overall neurotoxicity.[4][5][6] The compound this compound, a novel partial agonist of the α7nAChR, has emerged as a promising therapeutic agent.[1][4] It has been demonstrated to dissociate the Aβ-α7nAChR complex, thereby mitigating the downstream pathological effects.[1][4]
This compound, chemically known as 2-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl pyridinium, facilitates the release of Aβ42 from the Aβ42–α7nAChR complex.[1] Its mechanism of action involves interaction with both the α7nAChR and the Aβ15-20 region of the Aβ peptide.[1] Notably, its ability to disrupt the Aβ-α7nAChR interaction is not solely dependent on its agonist activity.[1]
Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions.[7][8] In the context of AD research, Co-IP can be employed to precipitate Aβ peptides and identify associated proteins, such as the α7nAChR, providing a method to quantify the extent of their interaction and the efficacy of disruptive agents like this compound.[3][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the Aβ-α7nAChR interaction as reported in preclinical studies.
Table 1: Concentration-Dependent Dissociation of Aβ42–α7nAChR Complexes by this compound in Human Frontal Cortex Synaptosomes
| Condition | This compound Concentration | Reduction in Aβ42–α7nAChR Interaction |
| Aβ42-exposed control tissue | 1 µM | 47.6 ± 5.4% |
| AD tissue | 10 µM | 49.9 ± 6.4% |
| AD tissue with additional Aβ42 | 10 µM | 47.3 ± 6.9% |
Data derived from densitometric quantification of α7nAChRs co-immunoprecipitated with Aβ42.[1]
Table 2: Comparative Efficacy of this compound and other α7nAChR Ligands on Aβ42–α7nAChR Interaction
| Compound | Class | Efficacy in Dissociating Aβ42–α7nAChR Complex (relative to this compound) |
| This compound | Partial Agonist | 100% |
| PNU 282987 | Full Agonist | ~20% |
| Methyllycaconitine (MLA) | Antagonist | Minimal effect on this compound-mediated dissociation |
This table illustrates that the agonist activity is not the primary driver of the Aβ42–α7nAChR complex dissociation by this compound.[1]
Table 3: Inhibitory Potency of this compound on Aβ-FAM Binding to α7nAChR
| Compound | Parameter | Value |
| This compound | pIC50 | Subnanomolar range |
This data is from a time-resolved Förster resonance energy transfer (TR-FRET) assay and indicates a high-affinity interference with the Aβ-α7nAChR interaction.[9]
Experimental Protocols
Co-Immunoprecipitation of Endogenous Aβ and α7nAChR from Brain Tissue
This protocol is designed for the analysis of the endogenous interaction between Aβ and α7nAChR in synaptosomal preparations from brain tissue and to assess the effect of this compound.
Materials:
-
Frontal cortex tissue (e.g., from postmortem human brain or animal models)
-
This compound
-
Aβ42 peptides
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Aβ42 antibody (for immunoprecipitation)
-
Anti-α7nAChR antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from frontal cortex slices according to established protocols.
-
Treatment: Incubate the synaptosomal preparations with Aβ42 (e.g., 0.1 µM) in the presence or absence of varying concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour at 37°C. A vehicle control should also be included.
-
Lysis: Pellet the synaptosomes by centrifugation and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Aβ42 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by adding elution buffer or directly by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-α7nAChR antibody to detect the co-immunoprecipitated receptor.
-
The amount of co-immunoprecipitated α7nAChR can be quantified by densitometry.
-
Visualizations
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Aβ-α7nAChR Co-IP.
Signaling Pathway of Aβ-α7nAChR Interaction and Modulation by this compound
Caption: Aβ-α7nAChR signaling and this compound action.
Conclusion
This compound represents a valuable pharmacological tool for investigating the pathological interaction between Aβ and α7nAChR. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding and targeting this key interaction in Alzheimer's disease. The use of co-immunoprecipitation assays is essential for quantifying the effects of compounds like this compound and for the continued development of therapeutics that can disrupt the Aβ-α7nAChR complex.
References
- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the interaction of β-amyloid peptides and α7-nicotinic acetylcholine receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative assessment of oligomeric amyloid β peptide binding to α7 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 24795 in Rat Hippocampal Synaptosome Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 24795 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has shown potential in preclinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.[1][2][3] Its mechanism of action in the hippocampus, a brain region critical for learning and memory, involves the modulation of synaptic transmission.[1][3] Rat hippocampal synaptosomes, which are isolated presynaptic terminals, provide a valuable in vitro model to study the effects of compounds like this compound on neurotransmitter release and synaptic function.[4]
These application notes provide detailed protocols for the preparation of rat hippocampal synaptosomes and for conducting key experiments to characterize the effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in hippocampal preparations.
Table 1: Pharmacological Characterization of this compound
| Parameter | Value | Preparation | Reference |
| IC₅₀ (fEPSP amplitude reduction) | 127 µM | Mouse hippocampal slices | [1][3] |
| EC₅₀ (partial agonist at α7 nAChR) | 34 ± 11 µM | Xenopus oocytes expressing rat α7 nAChRs | [2] |
| Iₘₐₓ (relative to Acetylcholine) | ~10% | Xenopus oocytes expressing rat α7 nAChRs | [2] |
| IC₅₀ (inhibition of ACh response) | 45 ± 9 µM | Xenopus oocytes expressing rat α7 nAChRs | [2] |
Table 2: Effects of this compound on Synaptic Function
| Effect | Concentration | Observation | Preparation | Reference |
| Reduction of fEPSP amplitude | > 3 µM | Concentration-dependent reduction | Mouse hippocampal slices | [1][3] |
| Reduction of fEPSP amplitude | 300 µM | 71% reduction of control | Mouse hippocampal slices | [1][3] |
| Spontaneous EPSCs | 100 µM | Significant reduction in frequency, no change in amplitude | Mouse hippocampal slices | [1][3] |
| Long-Term Potentiation (LTP) | 3 µM | Potentiation of LTP | Mouse hippocampal slices | [1] |
| Aβ₄₂-α7nAChR Interaction | Preincubation | Reduction of interaction | Rat hippocampal synaptosomes | [4] |
| Aβ₄₂-induced Tau Phosphorylation | Preincubation | Reduction | Rat hippocampal synaptosomes | [4] |
Experimental Protocols
Protocol 1: Preparation of Rat Hippocampal Synaptosomes
This protocol describes the isolation of synaptosomes from rat hippocampus using a discontinuous Percoll gradient, a method known for yielding relatively pure and metabolically active synaptosomes.
Materials:
-
Adult rat hippocampus
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4
-
Percoll solutions (isotonic)
-
Krebs-Ringer Buffer
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Dissection: Euthanize the rat according to approved protocols and rapidly dissect the hippocampi on ice.
-
Homogenization: Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer with several gentle strokes.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Pelletization: Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Percoll Gradient Centrifugation: Resuspend the crude synaptosomal pellet in Homogenization Buffer. Layer the suspension onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 23% Percoll layers). Centrifuge at 32,500 x g for 20 minutes at 4°C.
-
Collection and Washing: Collect the synaptosomal fraction, which is typically located at the interface between the 10% and 23% Percoll layers. Wash the collected fraction by diluting it in Krebs-Ringer Buffer and centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Final Resuspension: Resuspend the final synaptosomal pellet in the appropriate buffer for your downstream experiment.
Workflow for the preparation of rat hippocampal synaptosomes.
Protocol 2: Glutamate Release Assay
This protocol outlines a method to measure glutamate release from prepared synaptosomes, which can be adapted to assess the effect of this compound.
Materials:
-
Prepared synaptosomes
-
Assay Buffer (e.g., Krebs-Ringer Buffer)
-
This compound stock solution
-
Depolarizing agent (e.g., high concentration of KCl)
-
Glutamate detection kit (e.g., fluorescent or colorimetric)
-
Plate reader
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes as described in Protocol 1 and resuspend them in the Assay Buffer.
-
Pre-incubation with this compound: Aliquot the synaptosome suspension into a 96-well plate. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include appropriate vehicle controls.
-
Stimulation of Release: Induce glutamate release by adding a depolarizing agent (e.g., a high concentration of KCl to a final concentration of 40-50 mM).
-
Sample Collection: After a short incubation period (e.g., 2-5 minutes), stop the release by rapidly cooling the plate on ice and/or by adding a calcium chelator like EGTA. Centrifuge the plate to pellet the synaptosomes.
-
Glutamate Quantification: Carefully collect the supernatant, which contains the released glutamate. Measure the glutamate concentration using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glutamate release in the this compound-treated samples to the vehicle-treated control. Plot the data to determine the dose-response relationship and calculate IC₅₀ or EC₅₀ values.
Workflow for a glutamate release assay using synaptosomes.
Protocol 3: α7 nAChR Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for α7 nAChRs in hippocampal synaptosomes.
Materials:
-
Prepared synaptosomes
-
Binding Buffer
-
Radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of a known α7 nAChR agonist like nicotine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes and resuspend them in Binding Buffer.
-
Assay Setup: In a series of tubes, combine the synaptosomal preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competitor).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold Binding Buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the Ki value.
Protocol 4: Tau Phosphorylation Assay
This protocol describes how to assess the effect of this compound on Aβ-induced tau phosphorylation in hippocampal synaptosomes using Western blotting.
Materials:
-
Prepared synaptosomes
-
Aβ₄₂ oligomers
-
This compound stock solution
-
Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Tau at specific sites, anti-total-Tau)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Synaptosome Treatment: Incubate prepared synaptosomes with Aβ₄₂ oligomers in the presence or absence of this compound for a specified time. Include appropriate controls (vehicle, this compound alone, Aβ₄₂ alone).
-
Lysis: Pellet the synaptosomes by centrifugation and lyse them in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau or a loading control (e.g., β-actin or GAPDH). Compare the levels of tau phosphorylation between the different treatment groups.
Signaling Pathway
This compound acts as a partial agonist at presynaptic α7 nAChRs on glutamatergic neurons in the hippocampus. At high concentrations, its agonistic action can lead to receptor desensitization, resulting in a decrease in glutamate release. However, at lower, more therapeutically relevant concentrations, it can potentiate synaptic plasticity. Furthermore, this compound has been shown to interfere with the interaction between Aβ₄₂ and α7 nAChRs, thereby reducing downstream pathological events such as tau hyperphosphorylation.
References
Application Notes and Protocols for Long-Term Potentiation (LTP) Induction with S 24795
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] The modulation of LTP is a key area of research in the development of cognitive enhancers and therapeutics for neurodegenerative diseases. S 24795 is a novel partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[2] While direct studies on the induction of LTP solely by this compound are limited, research on other α7 nAChR agonists suggests a significant modulatory role in synaptic plasticity. Activation of α7 nAChRs can enhance hippocampal synaptic transmission and prevent the inhibition of LTP by pathological molecules like amyloid-β.[3] This document provides detailed application notes and protocols for investigating the effects of this compound on LTP induction, drawing upon established methodologies and the known mechanisms of other α7 nAChR agonists.
Principle of Action
This compound, as an α7 nAChR partial agonist, is hypothesized to modulate LTP through the following mechanisms:
-
Calcium Influx: α7 nAChRs are highly permeable to calcium ions (Ca²⁺). Their activation by this compound is expected to lead to an influx of Ca²⁺ into the postsynaptic neuron.
-
Activation of Downstream Signaling Cascades: The increase in intracellular Ca²⁺ can trigger signaling pathways crucial for LTP induction, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).
-
Modulation of Glutamatergic Transmission: α7 nAChR activation can enhance the release of glutamate from presynaptic terminals and potentiate the function of postsynaptic NMDA and AMPA receptors, key players in LTP.
Quantitative Data Summary
The following table summarizes quantitative data from studies on α7 nAChR agonists similar to this compound, providing an expected range of effects on LTP.
| Agonist | Concentration | Preparation | LTP Induction Protocol | % Increase in fEPSP Slope (mean ± SEM) | Reference |
| PNU-282987 | 0.5 µM | Mouse Hippocampal Slices | High-Frequency Stimulation (HFS) | 38.4 ± 20% (enhancement over control LTP) | [1] |
| "Compound A" | 1 µM | Rat Dentate Gyrus Slices | High-Frequency Stimulation (HFS) | Prevents Aβ-induced LTP inhibition | [3] |
| DMXB | 1 µM | Rat Hippocampal Slices | Sub-threshold HFS | Facilitated LTP induction | [4] |
| Nicotine | 5 µM | Mouse Hippocampal Slices | High-Frequency Stimulation (HFS) | Significant enhancement of LTP | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
aCSF for recording (same composition as dissection aCSF).
-
Recovery chamber.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection aCSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold dissection aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction
This protocol details the procedures for recording fEPSPs and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
Micromanipulators
-
Glass microelectrodes (1-5 MΩ resistance) filled with recording aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable vehicle, e.g., water or DMSO)
Procedure:
-
Slice Placement: Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Electrode Placement:
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm away from the stimulating electrode, to record fEPSPs.
-
-
Baseline Recording:
-
Deliver single biphasic constant-current pulses (0.1 ms duration) every 20 seconds (0.05 Hz).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare different concentrations of this compound in aCSF. Based on studies with similar compounds, a concentration range of 0.1 - 10 µM is recommended for initial experiments.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue baseline recording for another 10-20 minutes in the presence of the compound.
-
A vehicle control group (aCSF with the same concentration of the vehicle used to dissolve this compound) should be run in parallel.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as two trains of 100 pulses at 100 Hz, separated by 20 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) can be used.
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume recording of fEPSPs at the baseline stimulation frequency (0.05 Hz) for at least 60 minutes to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope of the baseline recording period.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope during the last 10 minutes of the post-induction recording compared to the baseline.
-
Compare the magnitude of LTP between the control group and the this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for α7 nAChR-Mediated LTP Modulation
The following diagram illustrates the proposed signaling cascade initiated by the activation of α7 nAChRs, leading to the modulation of LTP.
Caption: Proposed signaling pathway for this compound-mediated LTP modulation.
Experimental Workflow for Investigating this compound Effects on LTP
The diagram below outlines the general experimental workflow for assessing the impact of this compound on LTP in hippocampal slices.
Caption: General experimental workflow for LTP studies with this compound.
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the vehicle before diluting in aCSF. Prepare fresh solutions daily.
-
Slice Health: Healthy slices are crucial for reliable LTP induction. Ensure proper dissection, recovery, and recording conditions (temperature, oxygenation, perfusion rate).
-
Stimulation Intensity: The stimulation intensity should be set to elicit a submaximal response during baseline to allow for potentiation.
-
Control Experiments: Always include a vehicle control group to account for any effects of the solvent. To confirm the involvement of α7 nAChRs, experiments can be performed in the presence of a specific α7 nAChR antagonist, such as methyllycaconitine (MLA).
-
Concentration-Response Curve: It is advisable to test a range of this compound concentrations to determine the optimal dose for LTP modulation and to identify any potential biphasic effects.
By following these protocols and considering the underlying signaling pathways, researchers can effectively investigate the potential of this compound as a modulator of long-term potentiation and its implications for cognitive function and neurological disorders.
References
- 1. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha7 nicotinic acetylcholine receptor in neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
S 24795 solubility in DMSO and aqueous solutions
Welcome to the technical support center for S 24795. This resource provides researchers, scientists, and drug development professionals with detailed information on the solubility, storage, and handling of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous (water-free) DMSO to ensure the best solubility and stability of the compound.
Q2: What is the solubility of this compound in DMSO and aqueous solutions?
A2: The solubility of this compound in various solvents is summarized in the table below. Please note that using newly opened, anhydrous DMSO is crucial, as hygroscopic DMSO can negatively impact solubility.[1]
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |
| DMSO | 125 | 52.26 | Ultrasonic assistance may be needed.[1] |
| Water | 10 | 4.18 | Gentle warming may be required. |
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Powder: Store at 4°C, sealed and protected from moisture.[1]
-
DMSO Stock Solution: For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is important to keep the solutions sealed and away from moisture.[1] Avoiding repeated freeze-thaw cycles is highly recommended to prevent degradation.
Q4: What is the stability of this compound in aqueous solutions?
A4: While specific stability data for this compound in various aqueous buffers (e.g., PBS, cell culture media) is not extensively published, it is a common observation that compounds dissolved from a DMSO stock can precipitate in aqueous media. For critical experiments, it is recommended to prepare fresh aqueous solutions from the DMSO stock and use them within 24 hours. If cloudiness or precipitate is observed, the solution should not be used.
Q5: What are the typical working concentrations of this compound for in vitro assays?
A5: The optimal working concentration of this compound will vary depending on the specific assay and cell type. However, published studies have used concentrations in the low micromolar range. For example, a concentration of 3 µM has been shown to potentiate Long-Term Potentiation (LTP) in mouse hippocampal slices without affecting basic synaptic transmission.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds when the solvent environment changes from organic to aqueous, a phenomenon often referred to as "solvent shock."
Recommended Solutions:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of the compound.
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous solution, perform one or more intermediate dilutions in the aqueous medium.
-
Slow addition with mixing: Add the DMSO stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling. This facilitates rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Lower the final concentration: If precipitation persists, consider reducing the final working concentration of this compound.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Issue 2: The prepared this compound solution appears cloudy or contains visible particles.
Cloudiness or the presence of particles can indicate several problems, including precipitation, contamination, or degradation of the compound.
Recommended Actions:
-
Visual Inspection: Carefully inspect the solution. Chemical precipitates may appear as fine crystals or an amorphous solid.
-
Check for Contamination: If the cloudiness is accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator), it is likely due to microbial (bacterial or fungal) contamination. In this case, the culture and medium should be discarded.
-
Attempt to Re-dissolve: If precipitation is suspected, you can try gentle warming (to 37°C) and sonication to help dissolve the compound. If the precipitate does not dissolve, the solution should be discarded as the actual concentration will be unknown.
-
Prepare Fresh Solution: If in doubt, it is always best to discard the questionable solution and prepare a fresh one from your stock.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 418.07 g/mol , add approximately 23.92 µL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM): In a sterile tube, add 99 µL of pre-warmed cell culture medium. Add 1 µL of the 100 mM this compound stock solution to the medium. Mix gently by pipetting up and down.
-
Prepare the final working solution (10 µM): In a sterile tube containing the desired final volume of pre-warmed cell culture medium (e.g., 990 µL), add 10 µL of the 1 mM intermediate solution.
-
Mix the final solution gently but thoroughly by inverting the tube or pipetting.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
References
Technical Support Center: Optimizing S 24795 Concentration for LTP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S 24795 in Long-Term Potentiation (LTP) experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of LTP?
This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] In the context of LTP, its primary mechanism is the modulation of synaptic transmission and plasticity. At lower concentrations, it has been shown to enhance LTP, an effect mediated by α7-nAChRs.[1] At higher concentrations, this compound can reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs), likely through a presynaptic mechanism that reduces glutamate release.[1]
Q2: What is the recommended starting concentration of this compound for LTP enhancement?
Based on in vitro studies using adult mouse hippocampal slices, a concentration of 3 µM this compound is recommended as a starting point for potentiating LTP without affecting baseline synaptic transmission.[1]
Q3: What effects are observed at higher concentrations of this compound?
Concentrations of this compound higher than 3 µM have been shown to reduce the amplitude of fEPSPs in a concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) for this effect has been reported to be 127 µM.[1] This reduction in fEPSP amplitude is associated with an increase in the paired-pulse ratio, suggesting a presynaptic site of action leading to decreased glutamate release.[1]
Q4: How can I be sure that the effects I am seeing are mediated by α7-nAChRs?
To confirm that the observed effects of this compound are mediated by α7-nAChRs, you can use a selective α7-nAChR antagonist, such as methyllycaconitine (MLA). The effects of this compound on LTP should be blocked by co-application of an appropriate concentration of the antagonist (e.g., 10 nM MLA).[1] Additionally, experiments can be performed on tissue from α7-nAChR knockout mice, where the effects of this compound should be absent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No enhancement of LTP with this compound. | Concentration of this compound is too low or too high. | Start with a concentration of 3 µM. If no effect is observed, perform a concentration-response curve (e.g., 1 µM, 3 µM, 10 µM) to determine the optimal concentration for your specific experimental conditions. |
| Health of the hippocampal slices is suboptimal. | Ensure proper slice preparation and maintenance in oxygenated artificial cerebrospinal fluid (aCSF). Check the viability of the slices before and after the experiment. | |
| LTP induction protocol is not robust. | Verify your LTP induction protocol (e.g., high-frequency stimulation parameters) is sufficient to induce stable LTP in control conditions before applying this compound. | |
| Baseline synaptic transmission is depressed. | Concentration of this compound is too high. | Reduce the concentration of this compound. Concentrations above 3 µM can start to decrease fEPSP amplitude.[1] Consider using a concentration at or below 3 µM. |
| Off-target effects of the compound. | While this compound is reported to be a selective α7-nAChR partial agonist, consider potential off-target effects in your specific preparation. Confirm the effect is blocked by an α7-nAChR antagonist.[1] | |
| Variability in results between experiments. | Inconsistent drug application timing. | Apply this compound for a consistent pre-incubation period before LTP induction to ensure equilibrium is reached. |
| Differences in slice quality. | Standardize the slice preparation protocol and only use healthy slices with stable baseline recordings for at least 20-30 minutes before drug application. | |
| Instability of the this compound solution. | Prepare fresh solutions of this compound for each experiment from a stock solution stored under appropriate conditions. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Synaptic Transmission and LTP in Mouse Hippocampal Slices
| This compound Concentration | Effect on Baseline fEPSP Amplitude | Effect on LTP | Reference |
| 3 µM | No significant effect | Potentiation | [1] |
| > 3 µM | Reduction (Concentration-dependent) | Not reported for enhancement | [1] |
| 100 µM | Significant reduction in frequency of sEPSCs | Not reported for enhancement | [1] |
| 127 µM | IC50 for fEPSP amplitude reduction | Not applicable | [1] |
| 300 µM | ~71% reduction of control fEPSP | Not applicable | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize an adult mouse according to approved institutional animal care protocols.
-
Perfuse the mouse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
-
Transfer a single hippocampal slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 3 µM) for a pre-incubation period (e.g., 20-30 minutes) while continuing baseline stimulation.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
For control experiments, perform the same procedure with vehicle-containing aCSF.
Visualizations
References
Technical Support Center: Troubleshooting S 24795 ICV Delivery in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S 24795 for intracerebroventricular (ICV) delivery in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. Its mechanism of action involves binding to and partially activating these receptors, which are ligand-gated ion channels permeable to calcium. In the context of Alzheimer's disease models, this compound has been shown to interfere with the interaction between beta-amyloid (Aβ) and α7 nAChRs, suggesting it may help alleviate Aβ-mediated synaptic dysfunction[1].
Q2: What is the recommended vehicle for dissolving this compound for ICV injection?
For in vivo ICV administration, this compound can be dissolved in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF). According to supplier data, this compound is soluble in water at up to 10 mM with gentle warming and in DMSO at up to 100 mM. For central injections, if solubility in aqueous solutions is an issue, a small percentage of a co-solvent like DMSO may be used, though it is crucial to run appropriate vehicle controls as DMSO can have biological effects.
Q3: What is the recommended storage and stability of this compound solutions?
This compound powder should be stored at +4°C. Once in solution, it is recommended to prepare fresh solutions for each experiment to avoid degradation and ensure consistent results. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solution for extended periods has not been widely reported, so fresh preparation is the safest approach.
Q4: What are the typical injection volumes and infusion rates for ICV delivery in mice?
For bolus ICV injections in adult mice, the typical volume ranges from 1 to 5 µL per ventricle[3]. To avoid increased intracranial pressure and backflow, the infusion rate should be slow, generally around 0.5 to 1 µL per minute[3]. After the injection is complete, it is advisable to leave the needle in place for an additional 1 to 5 minutes to allow for diffusion and minimize leakage up the injection tract.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ICV delivery of this compound in mice.
Issue 1: Inconsistent Behavioral or Physiological Readouts
| Potential Cause | Troubleshooting Step |
| Incorrect Cannula Placement | Verify the stereotaxic coordinates for the lateral ventricles in the specific mouse strain and age being used. Perform a dye injection (e.g., Trypan Blue) in a subset of animals to confirm targeting accuracy. The ventricles should be visibly stained upon brain dissection. |
| Compound Degradation | Prepare fresh this compound solution for each experiment. If using a stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and has undergone minimal freeze-thaw cycles. |
| Dose-Response Variability | Perform a dose-response study to determine the optimal effective dose of this compound for your specific experimental model and outcome measure. Inconsistent results may indicate that the dose is on the steep part of the dose-response curve. |
| Vehicle Effects | Always include a vehicle-only control group to account for any effects of the solvent or the injection procedure itself. |
Issue 2: Clogged Injection Cannula
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound | Ensure this compound is fully dissolved in the vehicle. Gentle warming may be necessary for aqueous solutions. If using a high concentration, consider the solubility limits. Filter the solution through a 0.22 µm syringe filter before loading the injection syringe. |
| Tissue Debris | Ensure the guide cannula is properly cleared of any tissue before inserting the injector. Use a dummy cannula to keep the guide cannula patent between injections. |
Issue 3: Post-operative Complications (e.g., infection, inflammation)
| Potential Cause | Troubleshooting Step |
| Aseptic Technique | Ensure all surgical instruments, cannulas, and solutions are sterile. Use proper aseptic technique throughout the surgical procedure. |
| Inflammatory Response to Compound or Vehicle | While this compound's primary action is on neuronal receptors, a localized inflammatory response to the injection is possible. Monitor animals for signs of distress and consider including inflammatory markers in your analysis. If using a co-solvent like DMSO, be aware of its potential to cause inflammation. |
Quantitative Data
| Parameter | Value | Reference |
| This compound Concentration for LTP Potentiation (in vitro) | 3 µM | [2] |
| This compound ICV Dose (in vivo) | Not explicitly stated in the reviewed literature. A dose-response study is recommended. | |
| Typical ICV Injection Volume (Mouse) | 1 - 5 µL | [3] |
| Recommended Infusion Rate | 0.5 - 1 µL/min | [3] |
Experimental Protocols
Protocol 1: Stereotaxic ICV Cannula Implantation
-
Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (5% for induction, 1-2% for maintenance). Administer a pre-operative analgesic as per your institution's guidelines.
-
Stereotaxic Mounting: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and ethanol. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma. For the lateral ventricle, typical coordinates for an adult mouse are approximately: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be adjusted for the specific mouse strain and age.
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Suture the incision and place the mouse in a heated recovery cage until ambulatory. Provide post-operative analgesia.
Visualizations
References
- 1. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of S 24795
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of S-24795.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of S-24795?
S-24795 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease[2][3][4][5][6]. A key aspect of its mechanism is its ability to dissociate amyloid-beta (Aβ) from α7 nAChRs. This action is thought to normalize the function of both α7 nAChRs and NMDA receptors, which can be impaired by Aβ accumulation[3][4][5][6].
Q2: What are the potential off-target effects of S-24795?
While specific comprehensive off-target screening data for S-24795 is not extensively published in the provided search results, potential off-target effects can be postulated based on its intended target and general pharmacological principles. Researchers should consider investigating:
-
Other Nicotinic Acetylcholine Receptor Subtypes: Although S-24795 is reported to be selective for α7 nAChR, its activity at other nAChR subtypes (e.g., α4β2) should be experimentally verified, especially at higher concentrations.
-
Muscarinic Acetylcholine Receptors: Given that both nicotinic and muscarinic receptors bind acetylcholine, cross-reactivity is a theoretical possibility that should be ruled out.
-
NMDA Receptor Modulation: S-24795 has been shown to normalize NMDA receptor function that is disrupted by amyloid-beta[3][4][5]. However, direct off-target effects on NMDA receptors in the absence of amyloid-beta should be assessed.
-
Effects on Glutamatergic Transmission: At high concentrations (micromolar range), S-24795 has been observed to reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs), which may suggest an effect on presynaptic glutamate release[7].
-
General Cytotoxicity: As with any compound, it is crucial to assess general cytotoxicity in the cell models being used to distinguish between specific pharmacological effects and non-specific toxicity[8].
Q3: How can I experimentally assess the potential off-target effects of S-24795?
A tiered approach is recommended. Start with in vitro assays and progress to more complex cellular and in vivo models.
-
Receptor Binding and Functional Assays: Screen S-24795 against a panel of receptors, including other nAChR subtypes, muscarinic receptors, and other relevant CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).
-
Kinase Profiling: Use a broad panel of kinases to identify any potential off-target kinase inhibition, as this is a common source of off-target effects for many small molecules[9][10].
-
Ion Channel Screening: Evaluate the effect of S-24795 on a panel of ion channels, particularly those prevalent in the CNS.
-
Cell-Based Phenotypic Assays: Use high-content imaging or other phenotypic platforms to identify unexpected cellular effects.
-
In Vivo Models: In animal models, carefully observe for any unexpected behavioral or physiological effects that cannot be attributed to α7 nAChR agonism.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Potential Cause: The observed phenotype might be due to an off-target effect rather than the intended α7 nAChR agonism.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated α7 nAChR Agonist: If a different α7 agonist produces the same phenotype, it is more likely to be an on-target effect.
-
Use an α7 nAChR Antagonist: Co-treatment with a specific α7 nAChR antagonist (e.g., methyllycaconitine) should reverse the on-target effects of S-24795. If the phenotype persists, it is likely an off-target effect.
-
Knockdown/Knockout of the Target: In a cell line with α7 nAChR knocked out or knocked down, the on-target effects of S-24795 should be absent. Any remaining activity can be attributed to off-target interactions.
-
Dose-Response Analysis: Atypical dose-response curves may suggest multiple binding sites with different affinities.
-
Issue 2: High Background or Inconsistent Results in Binding Assays
-
Potential Cause: Compound precipitation, non-specific binding to assay components, or issues with the assay protocol.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure S-24795 is fully dissolved in the assay buffer. Consider using a different solvent or adjusting the concentration.
-
Include Appropriate Controls: Use vehicle-only controls to determine baseline signal and a known ligand for the potential off-target to validate assay performance.
-
Optimize Blocking and Washing Steps: In assays like radioligand binding assays, ensure sufficient blocking of non-specific binding sites and optimize wash steps to reduce background.
-
Issue 3: Cytotoxicity Observed at Expected Efficacious Concentrations
-
Potential Cause: The compound may have off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Use a Different Cytotoxicity Assay: Confirm the finding with an orthogonal method (e.g., if you used an MTT assay, try a lactate dehydrogenase (LDH) release assay or a cell viability assay based on ATP content).
-
Assess Apoptosis Markers: Investigate whether cell death is occurring via apoptosis (e.g., caspase-3/7 activation, Annexin V staining).
-
Determine the Therapeutic Window: Carefully titrate the concentration of S-24795 to find a range that provides the desired on-target effect without significant cytotoxicity.
-
Data Presentation
Table 1: Example Data Summary for Off-Target Binding Profile of S-24795
| Target Class | Specific Target | Assay Type | S-24795 Activity (IC50/EC50/Ki) |
| On-Target | α7 nAChR | Radioligand Binding | Enter Data |
| α7 nAChR | Functional (Ca2+ influx) | Enter Data | |
| Off-Target | α4β2 nAChR | Radioligand Binding | Enter Data |
| M1 Muscarinic Receptor | Radioligand Binding | Enter Data | |
| NMDA Receptor | Electrophysiology | Enter Data | |
| hERG Channel | Patch Clamp | Enter Data | |
| Kinase Panel (e.g., 100 kinases) | Kinase Activity Assay | % Inhibition at a set concentration |
Table 2: Example Data Summary for Cytotoxicity Assessment of S-24795
| Cell Line | Assay Type | S-24795 CC50 |
| SH-SY5Y | MTT | Enter Data |
| Primary Cortical Neurons | LDH Release | Enter Data |
| HEK293 | CellTiter-Glo | Enter Data |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
-
Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand for the receptor, and varying concentrations of S-24795 (or vehicle control).
-
Incubation: Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of S-24795 that inhibits 50% of the specific binding of the radioligand (IC50).
Protocol 2: Kinase Profiling using a Luminescent Kinase Assay
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and varying concentrations of S-24795.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of S-24795 and determine the IC50 value if significant inhibition is observed.
Visualizations
Caption: Signaling pathway of S-24795's on-target effects.
Caption: General workflow for off-target effect screening.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, S 24795, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain | Journal of Neuroscience [jneurosci.org]
- 7. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing S 24795 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of S 24795 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation of a DMSO-dissolved compound into aqueous cell culture media is a common problem, particularly with hydrophobic compounds.[1] This phenomenon, often referred to as "crashing out," occurs because the compound's solubility drastically decreases when the DMSO is diluted in the aqueous environment of the media.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1] Always add the compound solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[1] |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.[2]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can cause the pH of the media to become more acidic over time, which can alter the charge and solubility of this compound.[2] | Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering system.[1] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[1][2] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound.[3] It is capable of dissolving this compound at a high concentration (up to 100 mM).[3] However, it is critical to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1]
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound has been determined in the following solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 4.18 | 10 | With gentle warming |
| DMSO | 41.81 | 100 | |
| (Data based on a molecular weight of 418.07 g/mol )[3] |
Q3: Can I filter out the precipitate and still use the media?
A3: It is generally not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, this compound. Filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable and irreproducible experimental results.[1] It is always better to address the root cause of the precipitation.
Q4: How can I determine the maximum non-precipitating concentration of this compound in my specific cell culture media?
A4: You should perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution in your specific experimental conditions.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without forming a precipitate.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with desired CO2 concentration
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).[3] Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform 2-fold serial dilutions starting from a concentration that is higher than your intended highest experimental concentration.
-
For each dilution, add the this compound stock solution dropwise to the medium while gently vortexing.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).
-
Visually inspect the solutions for any signs of precipitation immediately after preparation and at several time points over your planned experiment duration (e.g., 1, 4, 24, and 48 hours).
-
Use a microscope to examine the solutions for fine crystalline precipitates that may not be visible to the naked eye.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.
Visualizations
References
Technical Support Center: S-24795 Application in Calcium Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using S-24795 in calcium imaging experiments. The information is tailored for scientists and drug development professionals to help identify and resolve potential artifacts and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is S-24795 and what is its primary mechanism of action?
S-24795 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1]. Its primary role in a research context, particularly in Alzheimer's disease models, is to modulate the activity of this receptor. Notably, S-24795 has been shown to dissociate β-amyloid (Aβ) from α7 nAChRs, which can help normalize the function of both α7 nAChRs and NMDA receptors in the presence of Aβ pathology[2][3].
Q2: How does S-24795 affect intracellular calcium levels?
As a partial agonist of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, S-24795 is expected to induce calcium influx into neurons[3][4]. In pathological conditions such as Alzheimer's disease, where Aβ can impair receptor function, S-24795 can help normalize agonist-induced calcium fluxes through both α7 nAChRs and NMDA receptors[3][5].
Q3: What are the expected "on-target" effects of S-24795 in a typical calcium imaging experiment?
In a healthy neuronal preparation, the application of S-24795 should result in a transient increase in intracellular calcium, detectable by calcium indicators. The magnitude and kinetics of this response will depend on the concentration of S-24795 used, the density of α7 nAChRs on the cells being imaged, and the baseline level of receptor activity.
Q4: Are there any known off-target effects of S-24795 that could influence calcium imaging results?
The available literature primarily focuses on the on-target effects of S-24795 on α7 nAChRs. While specific off-target effects that directly lead to calcium imaging artifacts are not well-documented, it is crucial to consider that high concentrations of any pharmacological agent can lead to non-specific effects. Researchers should always perform thorough control experiments to validate their findings.
Troubleshooting Guide for Artifacts in Calcium Imaging with S-24795
This guide addresses potential artifacts that may be observed during calcium imaging experiments involving the application of S-24795.
| Observed Artifact | Potential Cause(s) Related to S-24795 | Suggested Troubleshooting Steps & Controls |
| Unusually High and Sustained Baseline Fluorescence After Application | 1. Receptor Desensitization/Internalization: Prolonged exposure to an agonist, even a partial one, can lead to receptor desensitization or internalization, potentially altering baseline calcium homeostasis. 2. Excitotoxicity: At high concentrations, over-activation of α7 nAChRs could lead to excessive calcium influx, resulting in cellular stress or damage and a compromised ability to maintain low basal calcium levels. | - Concentration Optimization: Perform a dose-response curve to identify the optimal concentration of S-24795 that elicits a response without causing a sustained elevation in baseline calcium. - Washout Experiments: Ensure your experimental design includes a washout phase to see if the baseline fluorescence returns to pre-application levels. - Cell Viability Assays: After imaging, perform a cell viability assay (e.g., with Propidium Iodide) to check for signs of cell death. |
| Spontaneous, Non-physiological Calcium Waves or Oscillations | 1. Network Hyperexcitability: Modulation of α7 nAChRs can alter neuronal excitability. In a neuronal network, this could lead to spontaneous, synchronized firing that manifests as calcium waves. 2. Off-Target Effects at High Concentrations: High concentrations of S-24795 might have off-target effects on other ion channels or receptors involved in regulating neuronal network activity. | - Use of Antagonists: Co-application with a specific α7 nAChR antagonist, such as methyllycaconitine (MLA), should block the S-24795-induced activity. If the waves persist, they may be due to off-target effects. - Single-Cell Imaging: If possible, perform experiments on isolated neurons to distinguish between network-level effects and single-cell responses. |
| Reduced or Absent Response to a Secondary Stimulus | 1. Receptor Desensitization: Prior application of S-24795 may have desensitized the α7 nAChRs, leading to a reduced response to a subsequent α7 nAChR agonist. 2. Occlusion: The calcium influx induced by S-24795 might be near the maximum capacity of the cell or the dynamic range of the calcium indicator, thus occluding the response to a second stimulus. | - Varying Application Order: If your protocol involves multiple stimuli, vary the order of application to determine if the reduced response is specific to the post-S-24795 condition. - Indicator Saturation Check: Use a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence signal (Fmax) and ensure that the responses are within the linear range of the indicator. |
| Increased Signal-to-Noise Ratio or "Noisy" Baseline | 1. Sub-threshold Receptor Activation: Continuous partial agonism by S-24795 might lead to small, stochastic channel openings that increase the noise in the baseline calcium signal without causing full-blown transients. | - Vehicle Control Comparison: Carefully compare the baseline noise in recordings with S-24795 to those with the vehicle control. - Lower Concentration: Test if a lower concentration of S-24795 reduces the baseline noise while still providing the desired modulatory effect. |
Experimental Protocols
Below are generalized protocols for applying S-24795 in in vitro calcium imaging experiments. Researchers should adapt these to their specific experimental setup.
In Vitro Neuronal Culture Calcium Imaging
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for imaging and maintain in culture for the desired duration (e.g., DIV 10-14).
-
Calcium Indicator Loading:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM, or a genetically encoded indicator like GCaMP) in a suitable buffer (e.g., Hibernate E).
-
Incubate the cells with the loading solution according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells gently with imaging buffer (e.g., ACSF or a HEPES-buffered saline) to remove excess dye and allow for de-esterification.
-
-
S-24795 Preparation and Application:
-
Prepare a stock solution of S-24795 in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).
-
On the day of the experiment, dilute the stock solution to the final working concentrations in the imaging buffer. It is crucial to keep the final solvent concentration consistent across all conditions, including the vehicle control (e.g., <0.1% DMSO).
-
Establish a stable baseline recording of fluorescence for several minutes.
-
Apply S-24795 (or vehicle) to the cells using a perfusion system or by gentle manual addition.
-
-
Data Acquisition:
-
Record fluorescence changes over time using a fluorescence microscope equipped with a sensitive camera.
-
Ensure that the imaging parameters (e.g., excitation intensity, exposure time) are kept constant throughout the experiment to avoid photobleaching and phototoxicity.
-
-
Controls:
-
Vehicle Control: Apply the same concentration of the solvent used for the S-24795 stock solution.
-
Positive Control: Use a known α7 nAChR agonist (e.g., choline or PNU-282987) to confirm receptor expression and function.
-
Antagonist Control: Co-apply S-24795 with a specific α7 nAChR antagonist (e.g., MLA) to confirm that the observed effects are mediated by this receptor.
-
Visualizations
Caption: Signaling pathway of S-24795 at the α7 nAChR.
Caption: A logical workflow for troubleshooting artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, S 24795, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
S 24795 dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with S 24795. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its function extends to potentially therapeutic effects in Alzheimer's Disease models by interfering with the interaction between β-amyloid (Aβ) and the α7 nAChR.[2][3][4] Specifically, it has been shown to facilitate the release of Aβ42 from Aβ42–α7nAChR complexes.[2][3]
Q2: I am not observing the expected potentiation of Long-Term Potentiation (LTP) in my hippocampal slice recordings. What could be the issue?
A2: A study by Lagostena et al. (2008) demonstrated that this compound at a concentration of 3 µM potentiated LTP at CA3-CA1 synapses in adult mouse hippocampus.[5] However, at higher concentrations (starting above 3 µM and reaching 71% reduction of controls at 300 µM), this compound was found to reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs).[5] This effect is likely due to a presynaptic mechanism reducing glutamate release.[5] Therefore, it is critical to use a concentration of this compound that is optimal for LTP potentiation without causing significant presynaptic inhibition. A full dose-response curve for your specific experimental conditions is recommended.
Q3: My results for this compound-induced calcium influx are inconsistent. What are some potential reasons for this variability?
A3: Inconsistent calcium influx results could be due to several factors. This compound has been shown to normalize Ca2+ fluxes through both α7 nAChR and N-methyl-D-aspartate receptors (NMDARs) in the presence of Aβ42.[4][6] The baseline level of Aβ42 in your preparation could influence the magnitude of the effect of this compound. Additionally, the specific agonist used to stimulate the receptors (e.g., PNU 282987 for α7 nAChR, or NMDA/glycine for NMDARs) and the concentrations of these agonists will significantly impact the measured calcium influx.[6] Ensure that your experimental conditions, including agonist concentrations and incubation times, are consistent across experiments.
Q4: I am having trouble dissolving this compound for my experiments. What are the recommended storage and handling conditions?
A4: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] The solubility of the compound in different solvents should be confirmed with the supplier's datasheet. For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before further dilution.
Dose-Response Data
The following tables summarize quantitative data for this compound from published studies. It is important to note that these values are context-dependent and may vary based on the experimental system.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 34 ± 11 µM | Not specified | [7] |
| Relative Activity to Acetylcholine | ~10% | Not specified | [7] |
| IC50 (fEPSP reduction) | 127 µM | Adult Mouse Hippocampal Slices | [5] |
Table 2: Concentration-Dependent Effects of this compound on Aβ42–α7nAChR Complex Dissociation
| This compound Concentration | % Reduction of Aβ42–α7nAChR Complexes (in vitro Aβ42-exposed control FCX slices) | % Reduction of Aβ42–α7nAChR Complexes (AD FCX slices) | Reference |
| 1 µM | 47.6 ± 5.4% | Not specified | [6] |
| 10 µM | Not specified | 49.9 ± 6.4% | [6] |
Experimental Protocols
Protocol 1: Synaptosome Preparation from Brain Tissue
This protocol is adapted from Wang et al. (2009).[2]
-
Homogenization: Dissect the frontal cortex (FCX) and homogenize in ice-cold buffer containing 0.32 M sucrose, 1 mM EDTA, 1 mg/L leupeptin, 1 mg/L aprotinin, 1 mg/L pepstatin A, and 0.2 mM PMSF.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and centrifuge at 13,000 x g for 20 minutes at 4°C.
-
Resuspension: Resuspend the resulting pellet (synaptosomes) in a buffer appropriate for your downstream application (e.g., Krebs-Ringer buffer for functional assays).
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).
Protocol 2: Assessment of Aβ42–α7nAChR Complex Dissociation
This protocol is based on the methods described by Wang et al. (2009).[2]
-
Treatment: Incubate brain slices or synaptosomes with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Lysis: Lyse the synaptosomes using a nonionic detergent-based buffer.
-
Immunoprecipitation: Immunoprecipitate Aβ42 from the lysates using an anti-Aβ42 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an antibody against the α7 nAChR to detect the amount of receptor co-immunoprecipitated with Aβ42. Quantify the band intensity to determine the level of Aβ42–α7nAChR complexes.
Visualizations
Caption: Mechanism of this compound in Alzheimer's Disease Pathology.
Caption: Workflow for Aβ-α7nAChR Dissociation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain [pubmed.ncbi.nlm.nih.gov]
- 4. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain | Journal of Neuroscience [jneurosci.org]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S 24795 Toxicity and Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the known toxicological and cytotoxic profile of S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Have comprehensive toxicity and cytotoxicity studies been published for this compound?
A1: Based on currently available scientific literature, dedicated, comprehensive toxicology and cytotoxicity studies (e.g., MTT, LDH, or apoptosis assays) for this compound have not been widely published. The primary focus of existing research has been on its mechanism of action and efficacy in models of neurodegenerative diseases, particularly Alzheimer's disease.
Q2: Is there any data on the potential neurotoxicity of this compound?
A2: While classic neurotoxicity studies are not available, some research has investigated the effects of this compound on neuronal function at high concentrations. For instance, in hippocampal slices, this compound was shown to reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner. This suggests that at high concentrations, this compound can inhibit synaptic transmission.
Q3: What is the known mechanism of action of this compound?
A3: this compound is a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] Its therapeutic potential in Alzheimer's disease models is linked to its ability to interfere with the interaction between β-amyloid (Aβ) and α7 nAChRs.[1] By disrupting this interaction, this compound may alleviate Aβ-mediated synaptic dysfunction.[1]
Q4: At what concentrations have effects on synaptic function been observed?
A4: A study by Lagostena et al. (2008) found that this compound reduced the amplitude of fEPSPs with an IC50 of 127 µM. The reduction in fEPSP amplitude began at concentrations higher than 3 µM and reached 71% of the control at 300 µM.[2]
Q5: How does this compound affect calcium influx?
A5: In organotypic brain slice cultures and in an in vivo model of Aβ42 injection, this compound has been shown to normalize Ca2+ fluxes through both α7nAChR and NMDAR channels that are otherwise impaired by Aβ42.[1]
Troubleshooting Guides
Issue 1: Unexpected inhibition of synaptic transmission in electrophysiology experiments.
-
Possible Cause: The concentration of this compound used may be too high, leading to the inhibitory effects observed on fEPSPs.
-
Troubleshooting Steps:
-
Review the concentration of this compound in your working solution.
-
Refer to the dose-response data in the "Quantitative Data" section below. Consider using a concentration below the IC50 for fEPSP reduction (127 µM) if you are studying its potentiating effects on long-term potentiation (LTP), which have been observed at lower concentrations (e.g., 3 µM).[2]
-
Perform a dose-response curve in your specific experimental setup to determine the optimal concentration for your desired effect.
-
Issue 2: Inconsistent results in β-amyloid dissociation assays.
-
Possible Cause: The pre-incubation time with this compound may be insufficient, or the concentration may not be optimal for disrupting the Aβ-α7nAChR interaction.
-
Troubleshooting Steps:
-
Ensure a sufficient pre-incubation period with this compound before the application of β-amyloid or analysis of the complex.
-
Verify the concentration of this compound used. Studies have shown effective dissociation of Aβ42 from α7nAChRs at concentrations around 10 µM.[3]
-
Confirm the integrity and aggregation state of your β-amyloid preparation, as this can influence its interaction with the receptor.
-
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| IC50 for fEPSP Amplitude Reduction | 127 µM | Mouse Hippocampal Slices | Lagostena et al., 2008 |
| Concentration for LTP Potentiation | 3 µM | Mouse Hippocampal Slices | Lagostena et al., 2008 |
| EC50 as an α7 nAChR partial agonist | 34 ± 11 µM | Not specified in the results | Not specified in the results |
Experimental Protocols
Protocol 1: Assessment of this compound Effects on Synaptic Transmission (fEPSP Recording)
This protocol is based on the methodology described by Lagostena et al. (2008).[2]
-
Preparation of Hippocampal Slices:
-
Obtain hippocampal slices (e.g., 400 µm thick) from adult mice.
-
Maintain slices in an interface chamber with artificial cerebrospinal fluid (aCSF) at 32°C, continuously bubbled with 95% O2 / 5% CO2.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 area.
-
Record fEPSPs.
-
-
Application of this compound:
-
After establishing a stable baseline recording, perfuse the slices with aCSF containing the desired concentration of this compound.
-
Record fEPSPs for a set duration to observe the effect of the compound.
-
-
Data Analysis:
-
Measure the amplitude of the fEPSPs before and after the application of this compound.
-
Calculate the percentage change in fEPSP amplitude to determine the effect of this compound.
-
Protocol 2: General Cytotoxicity Assessment (Resazurin Assay)
While not specifically reported for this compound, this is a standard method for assessing cell viability.
-
Cell Culture:
-
Plate a relevant cell line (e.g., a neuronal cell line) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
Resazurin Staining:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound in mitigating β-amyloid-induced synaptic dysfunction.
References
- 1. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
S 24795 Versus Memantine in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of S 24795 and memantine, two compounds with distinct mechanisms of action, in various Alzheimer's disease (AD) models. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based evaluation of their therapeutic potential.
Executive Summary
This compound, a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, have both demonstrated neuroprotective and cognitive-enhancing effects in preclinical models of Alzheimer's disease. However, they operate through fundamentally different pathways. Key findings from comparative studies indicate that this compound may offer a unique disease-modifying potential by directly interfering with the interaction between amyloid-beta (Aβ) and the α7nAChR, a mechanism not shared by memantine. In behavioral studies, this compound has shown greater efficacy in improving specific forms of memory in aged animal models compared to memantine.
Data Presentation
The following tables summarize the key quantitative findings from comparative preclinical studies on this compound and memantine.
Table 1: Effect on Aβ-α7nAChR Interaction and Downstream Signaling
| Parameter | This compound | Memantine | Alzheimer's Model | Reference |
| Aβ42-α7nAChR Interaction | ||||
| In Aβ42-exposed control brain slices | ↓ 47.6 ± 5.4% (at 1 µM) | Minimal effect | Organotypic brain slice cultures (rat) | [1] |
| In AD brain slices | ↓ 49.9 ± 6.4% (at 10 µM) | Minimal effect | Organotypic brain slice cultures (human postmortem) | [1] |
| α7nAChR-mediated Ca2+ Influx | ↑ Nearly doubled | Minimal effect | Synaptosomes from AD and Aβ42-exposed control brains | [1] |
| NMDA Receptor-mediated Ca2+ Influx | ↑ Nearly doubled | Minimal effect | Synaptosomes from AD and Aβ42-exposed control brains | [1] |
| Aβ42-induced Tau Phosphorylation | ↓ Reduced | Not reported in direct comparison | Rat hippocampal synaptosomes | [2] |
Table 2: Cognitive Efficacy in Aged Mice
| Behavioral Task | This compound | Memantine | Animal Model | Reference |
| Contextual Serial Discrimination (CSD) Task | Completely reversed age-related memory impairment (at 0.3 and 1.0 mg/kg) | Memory-enhancing effect only at a higher dose (3.0 mg/kg); less effective than this compound | 18- to 19-month-old mice | [3] |
| Simple Discrimination (SD) Task (Spatial Memory) | Not affected (no age-related deficit observed) | Enhanced spatial/semantic memory | 18- to 19-month-old mice | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and memantine are visualized in the following diagrams.
Caption: this compound disrupts the Aβ-α7nAChR complex, reducing downstream pathology and normalizing calcium influx.
Caption: Memantine blocks extrasynaptic NMDA receptors, preventing excessive calcium influx and excitotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracerebroventricular (ICV) Injection of Aβ42
This in vivo model is used to acutely induce Alzheimer's-like pathology and cognitive deficits in mice.
Caption: Workflow for intracerebroventricular injection of Aβ42 in mice.
Protocol Details:
-
Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled at specific coordinates relative to bregma to target a lateral ventricle.
-
Injection: A Hamilton syringe is used to slowly infuse a solution of Aβ42 oligomers or vehicle control into the ventricle.
-
Post-Procedure: The incision is sutured, and the animal is allowed to recover. Behavioral testing and biochemical analyses are typically performed at a set time point after the injection.
Organotypic Brain Slice Cultures
This ex vivo model allows for the study of Aβ pathology and drug effects in a more complex and physiologically relevant environment than cell culture.
Protocol Details:
-
Slice Preparation: Brains are harvested from young animals (e.g., rat pups) and sectioned into thin slices (e.g., 300-400 µm) using a vibratome.
-
Culture: Slices are placed on semi-permeable membrane inserts in culture medium and maintained in an incubator.
-
Aβ Exposure and Treatment: Slices can be incubated with Aβ42 to induce pathology. Test compounds like this compound or memantine are then added to the culture medium.
-
Analysis: After the treatment period, slices are harvested for biochemical analyses, such as co-immunoprecipitation and calcium imaging.
Co-immunoprecipitation (Co-IP) for Aβ-α7nAChR Interaction
This biochemical assay is used to determine if two proteins (in this case, Aβ and α7nAChR) are physically associated.
Protocol Details:
-
Lysate Preparation: Synaptosomes or brain tissue homogenates are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-Aβ) is added to the lysate and incubated. Protein A/G beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. A western blot is then performed using an antibody against the second protein of interest (e.g., anti-α7nAChR) to detect its presence in the immunoprecipitated complex.
Contextual Serial Discrimination (CSD) Task
This behavioral paradigm assesses a form of episodic-like memory in rodents.
Protocol Details:
-
Apparatus: A four-hole board with interchangeable floors of different textures and colors.
-
Acquisition Phase: Mice learn two consecutive spatial discriminations, each on a different floor (context). In each discrimination, only one of the four holes is baited with a food reward.
-
Retention Phase: After a delay (e.g., 24 hours), the mouse is placed back on the floor of the first discrimination, and the number of visits to the correct hole (from the first discrimination) and the interfering hole (from the second discrimination) are recorded.
-
Drug Administration: this compound or memantine is administered to the mice for a set period before and/or during the behavioral testing.
Conclusion
The available preclinical evidence suggests that this compound and memantine have distinct and potentially complementary roles in the context of Alzheimer's disease pathology. While memantine's established mechanism of mitigating excitotoxicity provides symptomatic relief, this compound's ability to interfere with the Aβ-α7nAChR interaction and its downstream consequences points towards a potential disease-modifying effect. The superior performance of this compound in a complex, context-dependent memory task further highlights its potential as a promising therapeutic candidate for addressing the cognitive deficits in Alzheimer's disease. Further head-to-head comparative studies in a wider range of Alzheimer's models are warranted to fully elucidate the relative therapeutic benefits of these two compounds.
References
- 1. Memantine/Rosuvastatin Therapy Abrogates Cognitive and Hippocampal Injury in an Experimental Model of Alzheimer's Disease in Rats: Role of TGF-β1/Smad Signaling Pathway and Amyloid-β Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of contextual memory by this compound in aged mice: comparison with memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S 24795 and Donepezil for the Treatment of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of S 24795 and donepezil, two compounds with distinct mechanisms of action investigated for the treatment of cognitive decline associated with Alzheimer's disease. The following sections present a comprehensive overview of their mechanisms, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.
Introduction
Donepezil is a well-established acetylcholinesterase (AChE) inhibitor, a cornerstone of symptomatic treatment for Alzheimer's disease for many years. It aims to improve cognitive function by increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2][3][4] this compound, a more recent investigational compound, is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[5] Its novel mechanism involves not only direct receptor modulation but also interference with the pathological interaction between β-amyloid (Aβ) and the α7 nAChR, suggesting a potential disease-modifying effect.[6][7] This guide will delve into the available data to compare the efficacy and underlying mechanisms of these two agents.
Mechanism of Action
The fundamental difference in the therapeutic approach of this compound and donepezil lies in their molecular targets and subsequent signaling pathways.
Donepezil: Enhancing Cholinergic Transmission
Donepezil primarily functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[1][2][3] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This is believed to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[4][8] Beyond its primary action, preclinical studies suggest that donepezil may also modulate amyloid precursor protein (APP) processing, shifting it towards the non-amyloidogenic pathway, and offer neuroprotection against glutamate-induced excitotoxicity.[8][9]
This compound: A Dual-Pronged Approach via α7 nAChR Modulation
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[5] This receptor is implicated in various cognitive processes, including learning and memory. By partially activating this receptor, this compound is thought to enhance cholinergic signaling and improve cognitive function.[10]
Crucially, this compound has been shown to have a novel mechanism of action that involves dissociating the toxic β-amyloid peptide from the α7 nAChR.[6][7] The binding of Aβ to this receptor is believed to contribute to synaptic dysfunction and neuronal damage. By disrupting this interaction, this compound may not only improve symptoms but also potentially interfere with a key pathological process in Alzheimer's disease.[6][11] This mechanism also leads to the normalization of calcium influx through both α7 nAChR and NMDA receptors, which is often dysregulated in the presence of Aβ.[11]
Signaling Pathway Diagrams
Efficacy Data
The efficacy of donepezil has been established through numerous clinical trials. In contrast, the data for this compound is currently limited to preclinical studies.
Preclinical Efficacy: this compound vs. Donepezil in Aged Mice
A key preclinical study directly compared the effects of this compound and donepezil on age-related memory deficits in mice using radial arm-maze paradigms. The results demonstrated that this compound restored specific memory deficits with efficacy comparable to donepezil.
| Experiment | Compound & Dose | Outcome Measure | Result | Citation |
| Short-Term Working Memory (STWM) | This compound (1 mg/kg) | Retention of successive arm visits | Beneficial effect, performance increased to near young adult levels. | [2] |
| Short-Term Working Memory (STWM) | Donepezil (0.3 mg/kg) | Retention of successive arm visits | Beneficial effect, performance increased to near young adult levels. | [2] |
| Long-Term Declarative Memory (LTDM) | This compound (1 mg/kg) | Mnemonic flexibility | Improved performance in aged mice. | [2] |
| Long-Term Declarative Memory (LTDM) | Donepezil (1 mg/kg) | Mnemonic flexibility | Improved performance in aged mice. | [2] |
Clinical Efficacy: Donepezil in Alzheimer's Disease
Donepezil has undergone extensive clinical evaluation in patients with mild to severe Alzheimer's disease. The primary outcome measures in these trials are typically the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus).
| Trial Phase | Dosage | Duration | Primary Outcome Measure | Mean Change from Baseline (vs. Placebo) | Citation |
| Phase III | 5 mg/day | 24 Weeks | ADAS-cog | -2.8 points (Improvement) | [8] |
| Phase III | 10 mg/day | 24 Weeks | ADAS-cog | -3.1 points (Improvement) | [8] |
| Phase III | 5 mg/day | 24 Weeks | CIBIC-plus | Statistically significant improvement | [8] |
| Phase III | 10 mg/day | 24 Weeks | CIBIC-plus | Statistically significant improvement | [8] |
Note: A negative change in ADAS-cog score indicates improvement.
As of the latest available information, there are no publicly disclosed results from clinical trials of this compound in humans.
Experimental Protocols
Radial Arm Maze for Cognitive Assessment in Mice
This protocol is used to assess spatial working and reference memory in rodents.
Objective: To evaluate the effect of a compound on learning and memory.
Apparatus: An elevated central platform with eight arms radiating outwards. A food reward is placed at the end of some or all arms.
Procedure:
-
Habituation: Mice are familiarized with the maze over several days, with food rewards placed throughout the maze to encourage exploration.
-
Training:
-
Forced-choice phase: Four of the eight arms are baited with a food reward, and the entrances to the other four arms are blocked. The mouse is placed in the center and allowed to retrieve the rewards.
-
Free-choice phase: After a delay, all arms are opened, and the mouse is returned to the center. The four previously unvisited arms are now baited.
-
-
Data Collection: The number of entries into previously visited (incorrect) arms and the time taken to retrieve all rewards are recorded. A decrease in errors indicates improved working memory.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of AChE and the inhibitory potential of compounds like donepezil.
Objective: To quantify the inhibition of AChE activity by a test compound.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, the test inhibitor at various concentrations, and the AChE enzyme solution. Control wells contain buffer instead of the inhibitor.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB and then ATCh to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate.
Assessment of β-Amyloid (Aβ) Levels in Mouse Brain
This protocol describes the quantification of soluble and insoluble Aβ peptides.
Objective: To measure the levels of Aβ40 and Aβ42 in brain tissue.
Procedure:
-
Tissue Preparation: Mouse brains are harvested and homogenized.
-
Sequential Extraction:
-
Soluble Fraction: Homogenates are extracted with a buffer (e.g., DEA buffer) to isolate soluble Aβ.
-
Insoluble Fraction: The remaining pellet is then extracted with a strong acid (e.g., formic acid) to solubilize aggregated, insoluble Aβ plaques.
-
-
Quantification: The levels of Aβ40 and Aβ42 in each fraction are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific antibodies for each peptide.
Analysis of Tau Phosphorylation
This protocol is used to assess the phosphorylation state of the tau protein.
Objective: To measure the levels of phosphorylated tau at specific sites.
Procedure:
-
Protein Extraction: Brain tissue is homogenized in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to different phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
-
Quantification: The intensity of the bands corresponding to phosphorylated tau is quantified and normalized to total tau or a loading control.
-
ELISA: Alternatively, specific ELISA kits can be used to quantify the levels of different phosphorylated tau species in the brain homogenates.
Conclusion
Donepezil and this compound represent two distinct therapeutic strategies for addressing the cognitive decline in Alzheimer's disease. Donepezil, an established AChE inhibitor, offers symptomatic relief by enhancing cholinergic neurotransmission. Its efficacy in improving cognitive function in patients with mild to moderate Alzheimer's has been consistently demonstrated in numerous clinical trials.
This compound, as an α7 nAChR partial agonist, shows promise in preclinical models with a novel, dual mechanism of action that includes both symptomatic improvement through receptor modulation and a potential disease-modifying effect by disrupting the Aβ-α7 nAChR interaction. Preclinical data suggest its efficacy is comparable to donepezil in animal models of age-related cognitive decline.
However, a significant gap in the direct comparison is the absence of clinical trial data for this compound. While the preclinical findings are encouraging, the translation of these results to human subjects remains to be seen. Further clinical investigation is necessary to establish the safety and efficacy of this compound in patients with Alzheimer's disease and to fully understand its potential advantages over existing therapies like donepezil. For the research and drug development community, this compound represents a promising avenue for a more targeted and potentially disease-modifying approach to Alzheimer's therapy, while donepezil remains a benchmark for symptomatic treatment.
References
- 1. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil reduces cognitive impairment associated with anti-cancer drugs in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 5. α7 Nicotinic Acetylcholine Receptors in Alzheimer’s Disease: Neuroprotective, Neurotrophic or Both? | Bentham Science [benthamscience.com]
- 6. Randomized, Placebo-Controlled, Clinical Trial of Donepezil in Vascular Dementia: Differential Effects by Hippocampal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. torrentpharma.com [torrentpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Tale of Two Cholinergic Modulators: S 24795 vs. Galantamine
A detailed comparison of the mechanisms of action, supported by experimental data, for researchers and drug development professionals.
In the landscape of neuropharmacology, particularly in the pursuit of therapeutics for cognitive disorders like Alzheimer's disease, modulation of the cholinergic system remains a cornerstone of research. This guide provides a detailed, data-driven comparison of two notable compounds: S 24795, a novel α7 nicotinic acetylcholine receptor (nAChR) partial agonist, and galantamine, an established acetylcholinesterase (AChE) inhibitor with allosteric modulating properties. We will delve into their distinct mechanisms of action, present quantitative data from key experiments, and provide detailed experimental protocols to aid in the design and interpretation of future research.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Galantamine |
| Primary Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | Acetylcholinesterase (AChE) |
| Primary Mechanism | Partial Agonist | Competitive and Reversible Inhibitor |
| Secondary Mechanism | Dissociation of β-amyloid from α7 nAChR | Positive Allosteric Modulator of nAChRs (subtype-dependent) |
| Effect on Acetylcholine Levels | Indirect/downstream | Direct increase in synaptic acetylcholine |
| Reported IC50 for AChE Inhibition | Not applicable | ~1.5 µM (Human erythrocyte AChE) |
| Reported EC50 for α7 nAChR | ~0.2 µM (as a partial agonist) | Not a direct agonist; potentiates ACh response |
Deep Dive into Mechanisms of Action
This compound: The α7 nAChR Specialist with a Twist
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor.[1][2] This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive processes, including learning and memory. As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous full agonist, acetylcholine. This property can be advantageous in preventing overstimulation and subsequent receptor desensitization.
A particularly intriguing and potentially disease-modifying aspect of this compound's mechanism is its ability to dissociate the β-amyloid (Aβ) peptide from the α7 nAChR.[1][3] In Alzheimer's disease, the binding of Aβ to this receptor is thought to contribute to synaptic dysfunction and neuronal damage. By disrupting this interaction, this compound has been shown to normalize the function of both α7 nAChRs and NMDA receptors, which are also implicated in the pathophysiology of Alzheimer's.[1][3] One study demonstrated that this compound, but not galantamine, could remove Aβ42 from pre-existing Aβ42–α7nAChR complexes.[1]
Galantamine: The Dual-Action Cholinergic Enhancer
Galantamine's mechanism of action is twofold, setting it apart from many other Alzheimer's medications.[4][5][6][7] Firstly, it is a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4][5][6] By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[4][5][6]
Secondly, galantamine acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors.[4][8][9][10] This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site and potentiates the receptor's response to acetylcholine. This allosteric modulation has been observed for various nAChR subtypes, including the α4β2 and α7 receptors.[5][11] This sensitizing effect on nAChRs may contribute to its therapeutic benefits beyond simple AChE inhibition.[8]
Experimental Data and Protocols
To provide a clearer picture of the experimental basis for these mechanisms, we present a summary of key findings and the methodologies used to obtain them.
Acetylcholinesterase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of acetylcholinesterase.
Experimental Protocol (Ellman's Method): [12][13][14]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified acetylcholinesterase, and the test compound (e.g., galantamine) at various concentrations.
-
Procedure: The reaction is typically carried out in a 96-well plate. The test compound is pre-incubated with the enzyme for a defined period. The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: As AChE hydrolyzes acetylthiocholine, it produces thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Representative Data:
| Compound | Target | IC50 |
| Galantamine | Human Erythrocyte AChE | ~1.5 µM |
α7 nAChR Partial Agonist Activity and Aβ Dissociation
Objective: To characterize the partial agonist activity of a compound at the α7 nAChR and its ability to dissociate Aβ from the receptor.
Experimental Protocol (Immunoprecipitation and Western Blotting): [1][3]
-
Sample Preparation: Synaptosomes are prepared from brain tissue (e.g., human postmortem frontal cortex or rat brain).
-
Aβ-α7nAChR Complex Formation: Synaptosomes are incubated with Aβ42 to allow for the formation of Aβ42–α7nAChR complexes.
-
Treatment: The synaptosomes are then treated with the test compound (e.g., this compound or galantamine) at various concentrations.
-
Immunoprecipitation: The synaptosomal lysates are immunoprecipitated using an antibody specific for Aβ42.
-
Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody against the α7nAChR to detect the amount of receptor co-immunoprecipitated with Aβ42.
-
Data Analysis: The intensity of the α7nAChR band is quantified to determine the amount of Aβ42–α7nAChR complex. A reduction in the band intensity in the presence of the test compound indicates dissociation of the complex.
Key Finding: Studies have shown that this compound significantly reduces the amount of α7nAChR co-immunoprecipitated with Aβ42 in a concentration-dependent manner, while galantamine has a minimal effect on this interaction.[1][15]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Dual mechanism of action of galantamine.
Caption: Workflow for AChE Inhibition Assay.
Conclusion
This compound and galantamine represent two distinct yet valuable approaches to modulating the cholinergic system for therapeutic benefit. Galantamine's dual action of inhibiting AChE and positively modulating nAChRs has established it as a useful symptomatic treatment for Alzheimer's disease. This compound, with its specific partial agonism at the α7 nAChR and its novel ability to disrupt the pathogenic Aβ-α7nAChR interaction, presents a promising, potentially disease-modifying strategy. For researchers in the field, understanding these nuanced mechanisms, supported by robust experimental data, is critical for the continued development of more effective therapies for cognitive disorders.
References
- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Analysis of S 24795
For researchers and professionals in drug development, the α7 nicotinic acetylcholine receptor (nAChR) presents a promising target for therapeutic intervention in cognitive disorders. This guide provides a detailed comparison of the preclinical efficacy of S 24795, a partial agonist of the α7 nAChR, against other notable α7 nAChR agonists: PHA-543613, PNU-282987, and GTS-21. The following sections present quantitative data, experimental methodologies, and a visualization of the associated signaling pathway to offer a comprehensive overview for informed research decisions.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its counterparts, providing a clear comparison of their pharmacological profiles.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Citation |
| This compound | α7 nAChR | - | Data not readily available in searched literature | |
| PHA-543613 | α7 nAChR | Rat | 8.8 | [1] |
| PNU-282987 | α7 nAChR | Rat | 26 | [2][3] |
| GTS-21 (DMXB-A) | α7 nAChR | Human | 2000 | [4] |
| Rat | 650 | [4] | ||
| α4β2 nAChR | Human | 20 | [4] | |
| Rat | 19 | [4] |
Table 2: In Vitro Functional Activity (EC50)
| Compound | Assay System | Species | EC50 (µM) | Efficacy | Citation |
| This compound | Hippocampal Interneurons | Mouse | 34 ± 11 | ~10% relative to ACh (Partial Agonist) | [1] |
| PHA-543613 | α7-5-HT3 Chimera | - | 0.065 | Agonist | [1] |
| PNU-282987 | α7 nAChR | - | 0.154 | Agonist | [5] |
| GTS-21 (DMXB-A) | Xenopus Oocytes (α7) | Human | 11 | 9% (Partial Agonist) | [4] |
| Rat | 5.2 | 32% (Partial Agonist) | [4] | ||
| Xenopus Oocytes (α4β2) | - | - | Inhibits (IC50=17 µM) | [4] | |
| Xenopus Oocytes (α3β4) | - | 21 | Activates | [4] |
Key Preclinical Findings in Cognitive Models
-
This compound has demonstrated the ability to improve mnemonic function in aged mice and shows more efficient memory-enhancing effects than memantine in Alzheimer's disease mouse models. It has also been shown to enhance long-term potentiation (LTP) at CA3-CA1 synapses in the adult mouse hippocampus, an effect mediated by α7 nAChRs.[6]
-
PHA-543613 has been shown to improve long-term neurobehavioral deficits, including learning and memory, in rodent models of intracerebral hemorrhage.[7]
-
PNU-282987 has been reported to restore auditory gating deficits in anesthetized rats, a preclinical model relevant to schizophrenia.[8] It has also shown analgesic effects in models of cancer-induced bone pain.[9]
-
GTS-21 has shown the ability to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in rats and to enhance long-term recognition memory.[4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.
In Vitro Assays
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of a compound to the α7 nAChR.
-
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus or cortex) or cells expressing the α7 nAChR in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand specific for the α7 nAChR (e.g., [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand.
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for EC50 and Efficacy determination)
-
Objective: To measure the functional activity of a compound on the α7 nAChR.
-
General Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the inward current evoked by the agonist. Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy relative to a full agonist like acetylcholine.[10][11][12]
-
In Vivo Behavioral Assays
1. Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory in rodents.
-
General Protocol:
-
Habituation: Individually house mice and handle them for several days before the test. On the day before the test, allow each mouse to explore an empty open-field arena for a set period (e.g., 5-10 minutes).[13][14]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a specific duration (e.g., 10 minutes).[13]
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour to 24 hours).[15]
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object.
-
Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). A higher index indicates better recognition memory.[13]
-
2. Radial Arm Maze (RAM) Test
-
Objective: To evaluate spatial working and reference memory in rodents.
-
General Protocol:
-
Habituation and Food Restriction: Handle the mice and restrict their food intake to maintain them at 85-90% of their free-feeding body weight. Habituate them to the maze, which consists of a central platform with several arms radiating outwards.
-
Training: Bait some of the arms with a food reward. The mouse's task is to visit all the baited arms without re-entering an already visited arm (working memory error) or entering an unbaited arm (reference memory error).
-
Testing: Administer the test compound before the trial. Place the mouse on the central platform and allow it to explore the maze until all rewards are consumed or a set time has elapsed.
-
Data Analysis: Record the number of working and reference memory errors, the time taken to complete the task, and the number of arms entered.[16]
-
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by agonists like this compound initiates a cascade of intracellular signaling events that are believed to underlie their pro-cognitive and neuroprotective effects. The following diagram illustrates the key downstream pathways.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to α7 nAChR Ligands: S 24795 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent ligands targeting the α7 nicotinic acetylcholine receptor (nAChR): S 24795 and PNU-282987. The α7 nAChR is a crucial target in neuroscience research, implicated in cognitive processes, inflammation, and neurodegenerative diseases. Understanding the distinct pharmacological profiles of these compounds is essential for their application in preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the key binding and functional parameters of this compound and PNU-282987 at the α7 nAChR.
| Parameter | This compound | PNU-282987 |
| Binding Affinity (Ki) | Not explicitly reported, but functional data suggests lower affinity. | ~26 nM[1] / 27 nM[2] |
| Functional Activity (EC50) | 34 ± 11 µM (partial agonist)[3] | 154 nM (agonist)[2] |
| Functional Efficacy (Emax) | ~10% relative to Acetylcholine[3] | Full agonist activity reported in some studies. |
| Selectivity | Primarily active at α7 nAChR. Data on other nAChR subtypes is limited. | Highly selective for α7 nAChR over α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM).[1] Also a functional antagonist at the 5-HT3 receptor (Ki = 930 nM; IC50 = 4541 nM).[1][2] |
| Reported IC50 | 127 µM (for reduction of fEPSPs)[4] | Not applicable (agonist) |
Key Distinctions
PNU-282987 is a potent and highly selective agonist of the α7 nAChR. Its high affinity and full agonism make it a valuable tool for directly stimulating the receptor and studying its downstream effects.
This compound , in contrast, is a partial agonist with significantly lower potency. A notable and extensively studied characteristic of this compound is its ability to dissociate the complex formed between amyloid-beta (Aβ) and the α7 nAChR. This mechanism is of particular interest in the context of Alzheimer's disease research.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies:
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Membrane Preparation: A source of α7 nAChRs, such as rat brain tissue homogenates or cells expressing the receptor, is prepared.[5] The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[5] The final membrane pellet is resuspended in an appropriate assay buffer.[5]
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [3H]methyllycaconitine) and varying concentrations of the unlabeled test compound (this compound or PNU-282987).[6]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters.[5][7] The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.[5][7]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[5][7]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Calcium Imaging Functional Assay (for determining EC50 and Emax)
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon receptor activation. The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium.[9]
-
Cell Preparation: Cells expressing α7 nAChRs (e.g., cultured rat hippocampal neurons or cell lines like Neuro2a) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]
-
Compound Application: The cells are exposed to varying concentrations of the test agonist (this compound or PNU-282987).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity of the calcium indicator dye using a fluorescence microscope.[10]
-
Data Analysis: The increase in fluorescence is proportional to the receptor activation. Dose-response curves are generated by plotting the change in fluorescence against the agonist concentration.[10] The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from these curves.[10]
Signaling Pathways
Activation of the α7 nAChR by an agonist like PNU-282987 or a partial agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.
Caption: α7 nAChR signaling cascade.
The influx of calcium can directly activate several downstream signaling pathways, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Additionally, the α7 nAChR can activate the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. More recent studies have also highlighted the role of the Calmodulin (CaM)-Ca2+/calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) pathway in the effects of α7 nAChR activation. These pathways ultimately lead to the modulation of gene transcription, influencing cellular processes such as neuroprotection and the inflammatory response.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of S 24795 in Mitigating Aβ-Induced Toxicity: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the novel α7 nicotinic acetylcholine receptor (α7nAChR) partial agonist, S 24795, with other therapeutic alternatives in ameliorating amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective Alzheimer's therapies.
Introduction
Soluble amyloid-beta (Aβ) oligomers are widely recognized as key instigators of synaptic dysfunction and neuronal death in Alzheimer's disease. A critical mechanism implicated in Aβ-induced toxicity is its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). This interaction triggers a cascade of detrimental events, including aberrant calcium signaling, increased tau hyperphosphorylation, and ultimately, neuronal demise. This compound has emerged as a promising therapeutic candidate by directly targeting this interaction. This guide presents a comparative analysis of this compound's efficacy against other compounds, supported by experimental data.
Mechanism of Action: this compound
This compound is a partial agonist of the α7nAChR. Its primary mechanism in combating Aβ toxicity lies in its ability to interfere with the binding of Aβ oligomers to the α7nAChR. By disrupting this interaction, this compound is hypothesized to prevent the downstream pathological sequelae.
Unraveling the Therapeutic Potential of S 24795 in Alzheimer's Disease: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the promising effects of S 24795, a novel α7 nicotinic acetylcholine receptor (α7nAChR) partial agonist, in various Alzheimer's disease (AD) models. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's performance against other therapeutic alternatives, supported by experimental data. The findings suggest that this compound's unique mechanism of action, which involves disrupting the interaction between amyloid-beta (Aβ) and α7nAChR, offers a distinct advantage in mitigating key pathological features of AD.
Comparative Efficacy of this compound in Preclinical AD Models
This compound has demonstrated significant efficacy in reducing AD-like pathologies in a variety of experimental settings, from in vitro assays to in vivo animal models. Its performance has been notably compared with established AD treatments such as cholinesterase inhibitors and NMDA receptor antagonists.
In Vitro and Ex Vivo Studies
In vitro studies using rat hippocampal synaptosomes and organotypic brain slice cultures have been instrumental in elucidating the molecular mechanisms of this compound. Pre-incubation with this compound has been shown to effectively reduce the interaction between Aβ42 and α7nAChR, a crucial step in Aβ-induced neurotoxicity.[1] This action directly translates to a reduction in Aβ42-induced tau phosphorylation.[1]
Furthermore, this compound normalizes calcium (Ca2+) fluxes through both α7nAChR and N-methyl-D-aspartate (NMDA) receptors, which are often dysregulated in the presence of Aβ42.[1] In comparative studies, this compound demonstrated superior efficacy in disrupting the Aβ42-α7nAChR coupling compared to memantine and galantamine, which showed minimal effects.[1]
Table 1: In Vitro Effects of this compound and Comparators on Aβ42-α7nAChR Interaction and Downstream Signaling
| Treatment | Aβ42-α7nAChR Interaction | Aβ42-Induced Tau Phosphorylation | α7nAChR-mediated Ca2+ Influx | NMDAR-mediated Ca2+ Influx |
| This compound | Reduced [1] | Reduced [1] | Normalized [1] | Normalized [1] |
| Memantine | Minimally Affected[1] | Not Reported | Minimally Affected[1] | Minimally Affected[1] |
| Galantamine | Minimally Affected[1] | Not Reported | Minimally Affected[1] | Minimally Affected[1] |
In Vivo Animal Models
Studies utilizing intracerebroventricular (ICV) injection of Aβ42 in mice have further validated the therapeutic potential of this compound. In these models, this compound treatment led to a reduction in Aβ42-α7nAChR association and a decrease in Aβ42 immunostaining.[1]
Cognitive improvements have also been a key focus of in vivo studies. In mouse models of aging-related memory deficits, this compound was compared with the widely prescribed cholinesterase inhibitor, donepezil. This compound, at a dose of 1 mg/kg, was as effective as donepezil in restoring both short-term working memory and long-term declarative memory.[2]
Table 2: Comparative Effects of this compound and Donepezil on Cognitive Performance in Aged Mice
| Treatment (Dose) | Short-Term Working Memory (Radial Arm-Maze) | Long-Term Declarative Memory (Radial Arm-Maze) |
| This compound (1 mg/kg) | Beneficial Effect [2] | Improved Performance [2] |
| Donepezil (0.3 mg/kg) | Beneficial Effect[2] | Not Significant[2] |
| Donepezil (1 mg/kg) | Not Significant[2] | Improved Performance[2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Organotypic Brain Slice Culture
Organotypic brain slice cultures offer a valuable ex vivo model to study the complex cellular interactions within a preserved tissue architecture.
-
Tissue Preparation: Brains are harvested from postnatal day 8-9 mice. The cerebellum and brainstem are removed, and the remaining forebrain is sectioned into 350 µm coronal slices using a McIlwain tissue chopper.[3][4]
-
Culture Maintenance: Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium. The medium is changed every 2-3 days, and the cultures are maintained for several weeks to months.[3][4]
-
Treatment and Analysis: Slices can be treated with Aβ peptides to induce AD-like pathology and subsequently with therapeutic compounds like this compound. Endpoints for analysis include immunohistochemistry for Aβ deposition and phosphorylated tau, as well as functional assays like calcium imaging.[1]
Intracerebroventricular (ICV) Injection of Aβ42 in Mice
This in vivo model is used to acutely induce AD-like cognitive deficits and pathology.
-
Peptide Preparation: Aβ42 peptides are prepared to form oligomeric species, which are considered the most neurotoxic. This is typically achieved by incubating the peptide solution at 37°C for a specific duration.[5][6]
-
Surgical Procedure: Mice are anesthetized, and a small burr hole is drilled in the skull over the lateral ventricle. A microsyringe is used to inject a defined volume of the Aβ42 oligomer solution into the ventricle.[5][7]
-
Behavioral and Pathological Assessment: Following a recovery period, mice undergo behavioral testing to assess cognitive function. At the end of the study, brain tissue is collected for pathological analysis, including the assessment of Aβ plaques and neuroinflammation.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in mitigating Aβ-induced neurotoxicity.
Caption: Experimental workflow for the cross-validation of this compound's effects.
References
- 1. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
S 24795 and the Quest for Cognitive Enhancement in Aging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The progressive decline in cognitive function associated with aging is a pressing concern for a significant portion of the population. In the landscape of potential therapeutic interventions, S 24795, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's impact on cognitive benchmarks in aged mice against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated efficacy in ameliorating age-related cognitive deficits in preclinical studies, particularly in tasks assessing working and declarative memory. Its mechanism of action, involving the modulation of the cholinergic system and potential dissociation of amyloid-β from α7 nAChRs, presents a unique therapeutic approach. This guide compares the performance of this compound with established cognitive enhancers like the acetylcholinesterase inhibitor Donepezil, and another class of emerging therapeutics, AMPA receptor positive allosteric modulators (ampakines), such as S 47445.
Performance on Cognitive Benchmarks: A Data-Driven Comparison
The following tables summarize the quantitative data from preclinical studies in aged mice, offering a direct comparison of this compound and alternative compounds on key cognitive tasks.
Table 1: Radial Arm-Maze Performance in Aged Mice
| Compound | Dose | Task Type | Key Finding |
| This compound | 1 mg/kg (s.c.) | Short-Term Working Memory | Significantly increased the percentage of correct arm visits, nearing the performance level of young adult mice[1]. |
| This compound | 1 mg/kg (s.c.) | Long-Term Declarative Memory | Improved performance in memory flexibility trials[1]. |
| Donepezil | 0.3 mg/kg (s.c.) | Short-Term Working Memory | Exerted beneficial effects on the retention of successive arm visits[1]. |
| Donepezil | 1 mg/kg (s.c.) | Long-Term Declarative Memory | Improved performance in memory flexibility trials[1]. |
| S 47445 | 0.3 mg/kg (s.c.) | Working Memory | Reversed age-induced deficits, with a notable increase in the percentage of correct choices[2][3]. |
Table 2: Contextual Memory Performance in Aged Mice
| Compound | Dose | Key Finding |
| S 47445 | 0.03 - 0.3 mg/kg (p.o.) | Reversed age-induced deficits in contextual memory at all tested doses[2]. |
| Donepezil & S 47445 Combination | 0.1 mg/kg (Donepezil) + 0.1 mg/kg (S 47445) (p.o.) | Demonstrated a significant synergistic memory-enhancing effect compared to either compound alone[2]. |
Deep Dive: Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key behavioral assays are provided below.
Radial Arm-Maze Task
The radial arm-maze is a widely used apparatus to assess spatial working and reference memory.[4]
-
Apparatus: An elevated, typically eight-armed maze radiating from a central platform. Visual cues are placed around the room to allow for spatial navigation.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the maze for a set period over several days to acclimate to the environment.
-
Baiting: A food reward is placed at the end of some or all of the arms.
-
Testing: The mouse is placed on the central platform and allowed to explore the arms to find the rewards.
-
Memory Assessment:
-
Working Memory: Assessed by the ability of the mouse to avoid re-entering arms from which it has already retrieved a reward within a single trial. Errors are recorded when a mouse re-enters a previously visited arm.
-
Reference Memory: Assessed in paradigms where only a subset of arms is consistently baited across trials. An error is recorded if the mouse enters an arm that is never baited.
-
-
Data Collection: The number of correct entries, errors (working and reference), and the time taken to complete the task are recorded.
-
Morris Water Maze
This task is a classic test of hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are placed in the water from different starting positions and must learn the location of the hidden platform using the distal cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).
-
Memory Assessment: The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates successful spatial memory formation.
-
Cued Trials: A visible platform is used to assess for any non-cognitive deficits (e.g., visual or motor impairments) that might affect performance.
-
Novel Object Recognition Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The mouse is allowed to explore the empty arena to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.
-
Memory Assessment: The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates that the mouse remembers the familiar one. The discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Unraveling the Mechanisms: Signaling Pathways
The pro-cognitive effects of this compound and ampakines are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound Signaling Pathway.
Caption: Ampakine Signaling Pathway.
Conclusion and Future Directions
This compound demonstrates significant promise as a cognitive enhancer in aged mice, with a distinct mechanism of action targeting the α7 nAChR. The available data suggests its efficacy is comparable to that of Donepezil in specific memory paradigms. Ampakines, such as S 47445, represent another viable therapeutic strategy, working through the potentiation of AMPA receptor function.
For a more complete understanding of this compound's potential, further research is warranted to generate comparative data in a broader range of cognitive benchmark tests, including the Morris water maze and novel object recognition tasks in aged mouse models. Head-to-head studies directly comparing this compound with various ampakines within the same experimental framework would be invaluable for elucidating the relative strengths and weaknesses of these different therapeutic approaches. Ultimately, such comprehensive preclinical data will be crucial for guiding the clinical development of novel treatments for age-related cognitive decline.
References
- 1. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic enhancing-memory effect of donepezil and S 47445, an AMPA positive allosteric modulator, in middle-aged and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic enhancing-memory effect of donepezil and S 47445, an AMPA positive allosteric modulator, in middle-aged and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of cognitive decline in aged mice and mice treated with aftin-4 - PMC [pmc.ncbi.nlm.nih.gov]
Replicating S 24795's Neuroprotective Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published neuroprotective findings of S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its performance is compared with other neuroprotective agents, supported by experimental data, to assist in the replication and extension of these findings.
Executive Summary
This compound has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease, primarily by interfering with the pathogenic interaction between amyloid-beta (Aβ) and the α7 nAChR. This guide summarizes the key quantitative data from published studies, details the experimental protocols for replication, and provides a comparative overview with other relevant compounds, including the NMDA receptor antagonist memantine and the acetylcholinesterase inhibitor and allosteric potentiator of nAChRs, galantamine, as well as other α7 nAChR agonists.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in key in vitro and in vivo assays.
Table 1: In Vitro Inhibition of Aβ42-α7nAChR Interaction
| Compound | Concentration | % Inhibition of Aβ42-α7nAChR Interaction | Experimental Model | Reference |
| This compound | 1 µM | 47.6 ± 5.4% | Aβ42-exposed control frontal cortex slices | [1] |
| 10 µM | 49.9 ± 6.4% | Alzheimer's disease frontal cortex slices | [1] | |
| 100 µM | 66.0 ± 4.6% | Aβ42-exposed control frontal cortex slices | [1] | |
| Memantine | Not specified | Minimally affected Aβ42-α7nAChR coupling | Rat hippocampal synaptosomes | [2] |
| Galantamine | Not specified | Minimally affected Aβ42-α7nAChR coupling | Rat hippocampal synaptosomes | [2] |
Table 2: In Vitro Inhibition of Aβ42-Induced Tau Phosphorylation
| Compound | Concentration | Effect on Tau Phosphorylation | Experimental Model | Reference |
| This compound | Preincubation | Reduced Aβ42-induced tau phosphorylation | Rat hippocampal synaptosomes | [2] |
| Aβ42 | 5 µM | Induced tau phosphorylation at Thr212 and Ser396 | SK-N-MC cells | [3] |
Table 3: In Vivo Neuroprotective Effects in Aβ42 Injection Models
| Compound | Dosage | Outcome | Animal Model | Reference |
| This compound | Not specified | Reduced Aβ42-α7nAChR association and Aβ42 immunostaining | ICV Aβ42-injected mouse brain | [2] |
| Not specified | Normalized Ca2+ fluxes through α7nAChR and NMDAR channels | ICV Aβ42-injected mouse brain | [2] | |
| PNU-282987 | 1 mg/kg/day | Alleviated Aβ1-42-induced cognitive deficits and neuron loss | C57BL/6 mice with intrahippocampal Aβ1-42 injection | [4] |
Experimental Protocols
In Vitro Aβ42-α7nAChR Interaction Assay
Objective: To quantify the ability of a test compound to inhibit the binding of Aβ42 to α7nAChR in synaptosomal preparations.
Materials:
-
Rat hippocampi
-
Sucrose buffer (0.32 M sucrose, 1 mM NaHCO3, 1 mM MgCl2, 0.5 mM CaCl2, pH 7.4)
-
Krebs-Ringer (K-R) buffer
-
Aβ42 peptide
-
Test compounds (this compound, memantine, galantamine)
-
Anti-Aβ42 antibody
-
Anti-α7nAChR antibody
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare synaptosomes from rat hippocampi by homogenization in sucrose buffer followed by differential centrifugation.
-
Pre-incubate synaptosomes with varying concentrations of the test compound for 1 hour at 37°C in K-R buffer.
-
Add Aβ42 (e.g., 100 nM) and incubate for an additional 2 hours at 37°C.
-
Lyse the synaptosomes and perform immunoprecipitation using an anti-Aβ42 antibody coupled to protein A/G beads.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting using an anti-α7nAChR antibody to detect the amount of α7nAChR co-immunoprecipitated with Aβ42.
-
Quantify the band intensity to determine the percentage of inhibition of the Aβ42-α7nAChR interaction.
Organotypic Brain Slice Culture Model of Aβ42 Neurotoxicity
Objective: To assess the neuroprotective effects of a test compound against Aβ42-induced pathology in a brain slice culture model.
Materials:
-
Postnatal day 8-9 mouse pups (e.g., C57BL/6)[5]
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' solution)[6]
-
Aβ42 peptide
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-MAP2, anti-synaptophysin)
Procedure:
-
Sacrifice pups and dissect the brains in ice-cold dissection medium.[5]
-
Prepare 350 µm thick coronal slices using a McIlwain tissue chopper.[5]
-
Culture slices on semi-permeable membrane inserts in 6-well plates with culture medium at 37°C and 5% CO2.[6]
-
After a stabilization period (e.g., 7 days), treat the slices with Aβ42 (e.g., 5 µM) in the presence or absence of the test compound.
-
Continue the culture for a desired period (e.g., 7-14 days), changing the medium every 2-3 days.
-
Fix the slices and perform immunohistochemistry to assess neuronal viability (e.g., MAP2 staining), synaptic integrity (e.g., synaptophysin staining), and Aβ deposition.
-
Quantify the immunofluorescence intensity to evaluate the neuroprotective effects of the compound.
In Vivo Intracerebroventricular (ICV) Aβ42 Injection Model
Objective: To evaluate the in vivo neuroprotective efficacy of a test compound against Aβ42-induced cognitive deficits and neuropathology.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Aβ42 peptide (aggregated)
-
Test compounds
-
Stereotaxic apparatus
-
Anesthesia
-
Behavioral testing equipment (e.g., Y-maze, Morris water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Prepare aggregated Aβ42 by incubating the peptide solution (e.g., 1 mg/mL in sterile saline) at 37°C for several days.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform a single ICV injection of aggregated Aβ42 (e.g., 3 µL of a 1 mg/mL solution) into the lateral ventricle.[1][7]
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to the desired treatment regimen (pre-treatment, co-treatment, or post-treatment).
-
After a recovery period (e.g., 7 days), conduct behavioral tests to assess cognitive function.
-
At the end of the study, sacrifice the animals, and perfuse and fix the brains.
-
Perform histological and immunohistochemical analyses to evaluate neuronal damage, neuroinflammation, and Aβ deposition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
This compound Mechanism of Action
In Vitro Experimental Workflow
In Vivo Experimental Workflow
References
- 1. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amyloid β1-42 (Aβ1-42) Induces the CDK2-Mediated Phosphorylation of Tau through the Activation of the mTORC1 Signaling Pathway While Promoting Neuronal Cell Death [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 6. Spreading of Beta-Amyloid in Organotypic Mouse Brain Slices and Microglial Elimination and Effects on Cholinergic Neurons [mdpi.com]
- 7. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Guide for S 24795
This document provides critical safety, handling, and disposal information for S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), identified chemically as 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridinium iodide. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Chemical Name | 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridinium iodide |
| Molecular Formula | C₁₄H₁₃BrINO |
| Molecular Weight | 418.07 g/mol |
| Appearance | White to light brown solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in H₂O to 1 mg/mL (with warming) |
| Storage | Store at +4°C |
Disposal Procedures
As a precautionary measure, this compound should be handled as a hazardous chemical. Disposal must adhere to all applicable federal, state, and local regulations.
Immediate Steps for Disposal:
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in regular waste streams.[1][2][3]
-
Containerization: Place waste material in a clearly labeled, sealed, and suitable container for chemical waste.
-
Waste Collection: Arrange for disposal by a licensed hazardous waste management company.
Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[1] The affected area should then be cleaned with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.[1][2] Contact your institution's environmental health and safety department for guidance on cleanup and disposal.
Experimental Protocol: Electrophysiological Recording in Hippocampal Slices
The following is a detailed methodology for studying the effect of this compound on synaptic transmission in the hippocampus, based on published research.[4]
1. Preparation of Hippocampal Slices:
- Adult mice are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) with a specific ionic composition.
- Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum using a glass microelectrode.
- Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.
3. Application of this compound:
- A stable baseline of fEPSPs is recorded for a set period (e.g., 20 minutes).
- This compound is then bath-applied at the desired concentration (e.g., 3 µM) by adding it to the perfusing aCSF.[4]
- The effects of this compound on synaptic transmission and plasticity (e.g., long-term potentiation) are then recorded and analyzed.
Experimental Workflow Diagram:
Caption: Workflow for assessing the electrophysiological effects of this compound on mouse hippocampal slices.
Signaling Pathway
This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel.[5][6][7] Activation of this receptor by an agonist like this compound leads to an influx of cations, primarily Ca²⁺, which in turn triggers various downstream signaling cascades.
α7 nAChR Signaling Diagram:
Caption: Simplified signaling pathway initiated by the activation of the α7 nAChR by this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Essential Safety and Handling Protocols for S 24795
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), is paramount.[1] Adherence to stringent safety protocols minimizes risks and ensures the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and must be handled with care. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoids inhalation of dust or aerosols. |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental reproducibility.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a dry, well-ventilated area.
-
Recommended storage temperature is 2-8°C.
-
The compound is sensitive to heat and light; store accordingly.
Preparation and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid inhaling any dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material and collect it in a suitable container for disposal.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, containers) should be treated as hazardous chemical waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in general waste.
Experimental Workflow Example
The following diagram illustrates a generalized workflow for an in vitro experiment using this compound, incorporating the safety and handling procedures outlined above.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
